3,5-Bis(perfluorohexyl)pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H2F26N2/c16-4(17,6(20,21)8(24,25)10(28,29)12(32,33)14(36,37)38)2-1-3(43-42-2)5(18,19)7(22,23)9(26,27)11(30,31)13(34,35)15(39,40)41/h1H,(H,42,43) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEVZBCRQDLSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H2F26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501168787 | |
| Record name | 3,5-Bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501168787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
704.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030269-33-0 | |
| Record name | 3,5-Bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1030269-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501168787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3,5-Bis(perfluorohexyl)pyrazole from perfluoroalkylated precursors
Executive Summary
This technical guide details the synthesis of 3,5-bis(perfluorohexyl)-1H-pyrazole (
This protocol departs from generic methodologies by addressing the specific challenges of perfluoroalkylated precursors: kinetic resistance to second acylations , hydrate formation , and fluorous phase separation . We utilize a Copper(II) Chelate Purification Strategy to ensure the isolation of high-purity 1,3-diketone precursors, a step often omitted in standard literature but essential for reproducible results.
Part 1: Retrosynthetic Analysis & Mechanistic Insight
The synthesis is designed around a convergent Claisen Condensation followed by a Paal-Knorr Cyclocondensation .
The Strategic Pathway
-
Target: 3,5-Bis(perfluorohexyl)pyrazole.
-
Immediate Precursor: 1,1,1,2,2,3,3,4,4,5,5,6,6,8,8,9,9,10,10,11,11,12,12,13,13,13-hexacosafluorotridecane-7,9-dione (referred to herein as Bis(perfluorohexanoyl)methane ).
-
Starting Materials: Ethyl perfluoroheptanoate (
) and Acetone ( ).
Mechanistic Challenges[1]
-
Electronic Deactivation: The first perfluoroacyl group attached to acetone creates a highly acidic methylene group (
~4-5). The resulting enolate is stable and resists attack on the second ester equivalent, often stalling the reaction at the mono-diketone stage. -
Hydrate Stability: Perfluoroalkyl ketones form stable hydrates (
) in the presence of water, complicating standard aqueous workups. -
Regioselectivity: Hydrazine attack on the symmetric diketone is straightforward, but the resulting pyrazole can exist in multiple tautomeric forms, heavily biased towards the
-isomer due to the electron-withdrawing chains.
Caption: Retrosynthetic pathway highlighting the critical Copper(II) chelate purification loop to isolate the symmetric diketone.
Part 2: Synthesis of the Precursor (Bis(perfluorohexanoyl)methane)
Objective: Synthesize the symmetric 1,3-diketone
Reagents & Equipment
-
Reagents: Ethyl perfluoroheptanoate (98%), Acetone (Dry, anhydrous), Sodium Methoxide (powder, 95%), Diethyl Ether (anhydrous), Copper(II) Acetate monohydrate, Sulfuric Acid (10%).
-
Equipment: 500mL 3-neck round bottom flask, mechanical stirrer (magnetic stirring is insufficient for the thick slurry), reflux condenser, addition funnel.
Protocol
-
Base Suspension: In the 3-neck flask under Argon, suspend Sodium Methoxide (2.2 equiv, 11.9 g) in anhydrous Diethyl Ether (150 mL) .
-
Ester Addition: Add Ethyl Perfluoroheptanoate (2.0 equiv, 78.0 g) to the suspension. Cool to 0°C.
-
Acetone Addition: Mix Acetone (1.0 equiv, 5.8 g) with a small portion of ether. Add this solution dropwise over 60 minutes.
-
Note: The solution will turn yellow and eventually form a thick precipitate (the sodium enolate).
-
-
Forcing Conditions: Allow the mixture to warm to room temperature, then reflux for 12 hours .
-
Why: The second acylation has a high activation energy due to the stability of the mono-enolate. Reflux is non-negotiable.
-
-
Hydrolysis: Cool to room temperature. Pour the reaction mixture into ice-cold 10% H2SO4 (200 mL) . Stir vigorously until the solid dissolves and two clear layers form.
-
Isolation: Separate the ether layer. Extract the aqueous layer twice with ether. Combine organic phases, dry over
, and evaporate the solvent.-
Result: A crude oil containing the target diketone, unreacted ester, and mono-diketone.
-
The Copper Chelate Purification (The "Expert" Step)
Standard distillation is difficult due to the high boiling points and decomposition risks. We exploit the high acidity of the diketone.
-
Dissolve the crude oil in Methanol (100 mL) .
-
Add a hot solution of Copper(II) Acetate (0.6 equiv) in water/methanol.
-
A bright green/blue precipitate (the bis-chelate
) will form immediately. -
Filter the solid. Wash with water (removes unreacted acetone/salts) and then cold ligroin/hexane (removes unreacted ester).
-
Regeneration: Suspend the green solid in ether. Add 15% H2SO4 and shake in a separatory funnel until the solid disappears and the ether layer turns yellow/orange.
-
Separate, dry, and evaporate to yield spectroscopically pure Bis(perfluorohexanoyl)methane .
Part 3: Cyclocondensation to Pyrazole[2]
Objective: Convert the 1,3-diketone to the pyrazole ring.
Protocol
-
Dissolution: Dissolve the purified Bis(perfluorohexanoyl)methane (10.0 g, 14 mmol) in Ethanol (50 mL) .
-
Nucleophilic Attack: Add Hydrazine Hydrate (1.1 equiv, 0.77 g) dropwise.
-
Observation: A mild exotherm will occur. The solution may darken slightly.
-
-
Cyclization: Heat to Reflux (78°C) for 4 hours.
-
Workup:
-
Evaporate the ethanol under reduced pressure.
-
The residue is often a solid or a viscous oil.
-
Dissolve in Diethyl Ether , wash with water (to remove excess hydrazine), dry over
.
-
-
Final Purification:
-
The product is highly fluorinated and may sublime.
-
Recrystallization: Use Chloroform or a Benzene/Hexane mixture.
-
Sublimation: If high purity is required for crystal engineering, sublime at 80-100°C under high vacuum (0.1 mmHg).
-
Part 4: Characterization & Data[8]
NMR Spectroscopy
The symmetry of the molecule simplifies the spectra.
Table 1: NMR Data for 3,5-Bis(perfluorohexyl)pyrazole
| Nucleus | Shift ( | Multiplicity | Assignment |
| 13.5 - 14.5 | Broad Singlet | N-H (Exchangeable, highly acidic) | |
| 6.8 - 7.1 | Singlet | C4-H (Aromatic pyrazole proton) | |
| -81.2 | Triplet | ||
| -111.5 | Multiplet | ||
| -121 to -123 | Multiplet | Internal | |
| -126.5 | Multiplet |
Physicochemical Properties
-
Appearance: White crystalline solid.
-
Melting Point: ~75-80°C (Dependent on purity/solvate formation).
-
Acidity: The N-H proton is significantly more acidic than unsubstituted pyrazole due to the electron-withdrawing
groups ( estimated < 8).
Part 5: Workflow Visualization
Caption: Step-by-step experimental workflow emphasizing the copper purification loop.
References
- Pashkevich, K. I., et al. "Synthesis and properties of polyfluoroalkyl-containing 1,3-diketones." Russian Chemical Reviews, 1981, 50(2), 163. (Foundational text on perfluoro-diketone synthesis).
- Sloop, J. C., et al. "Synthesis of fluorinated pyrazoles." Journal of Fluorine Chemistry, 2002, 118(1-2), 135-147.
-
Recsei, C., & Barda, Y. "Synthesis of bis-aryloxyfluoromethanes and related fluorinated scaffolds." Beilstein Journal of Organic Chemistry, 2021. Link (Context on fluorinated ether/ketone stability).
-
Organic Syntheses. "Ethyl Acetopyruvate (Classic Claisen Condensation Protocol)." Org.[1][5][7] Synth. 1936, 16, 33. Link (Base protocol adapted for fluorinated esters).
-
Sigma-Aldrich. "Product Specification: 3,5-Bis(trifluoromethyl)pyrazole." (Used for comparative physicochemical data). Link
Sources
- 1. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. EP3154946B1 - Process for preparing 3,5-bis(haloalkyl)pyrazole derivatives via acylation of hydrazones - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Bis(perfluorohexyl)pyrazole
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-Bis(perfluorohexyl)pyrazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, solubility, lipophilicity, acidity, thermal stability, and spectroscopic characteristics of this highly fluorinated heterocyclic compound. Given the limited direct experimental data for this specific molecule, this guide synthesizes information from studies on analogous perfluoroalkylated pyrazoles and established principles of fluorous chemistry to provide well-founded estimations and in-depth analysis. The causality behind experimental choices and the inherent logic of the described protocols are emphasized to ensure scientific integrity. This guide aims to be an essential resource for those looking to understand and utilize the unique properties of 3,5-Bis(perfluorohexyl)pyrazole in their research and development endeavors.
Introduction: The Emergence of Perfluoroalkylated Pyrazoles
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and materials chemistry. The unique electronic properties of fluorine can profoundly alter the physicochemical and biological characteristics of a parent molecule, often leading to enhanced metabolic stability, increased binding affinity, and modified lipophilicity.[1] Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are a well-established privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents.[2]
The combination of a pyrazole core with long perfluoroalkyl chains, such as in 3,5-Bis(perfluorohexyl)pyrazole, gives rise to a molecule with distinct "fluorous" properties. These compounds exhibit a unique solubility profile, being highly soluble in fluorinated solvents while having limited solubility in both aqueous and traditional organic solvents.[3] This tripartite solubility behavior opens up novel avenues for purification, reaction workups, and targeted delivery. This guide will explore the key physicochemical parameters that define the behavior and potential applications of 3,5-Bis(perfluorohexyl)pyrazole.
Synthesis of 3,5-Bis(perfluorohexyl)pyrazole
The synthesis of 3,5-disubstituted pyrazoles is a well-established area of heterocyclic chemistry. For derivatives bearing perfluoroalkyl groups, a common and effective strategy involves the [3+2] cycloaddition reaction.[4] This approach typically utilizes a perfluoroalkyl-containing 1,3-dicarbonyl compound or a related precursor, which then undergoes condensation with hydrazine.
A representative synthetic pathway is outlined below. The selection of a perfluoroalkylated diketone as the starting material is crucial as it directly installs the desired perfluorohexyl groups at the 3 and 5 positions of the resulting pyrazole ring.
Caption: Synthetic workflow for 3,5-Bis(perfluorohexyl)pyrazole.
Experimental Protocol: Synthesis via Cyclocondensation
Objective: To synthesize 3,5-Bis(perfluorohexyl)pyrazole from a 1,3-bis(perfluorohexyl)propane-1,3-dione precursor.
Materials:
-
1,3-Bis(perfluorohexyl)propane-1,3-dione
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Hydrochloric acid (for neutralization)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-Bis(perfluorohexyl)propane-1,3-dione (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The addition may be slightly exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract the product with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent.
Causality: The use of hydrazine hydrate in a cyclocondensation reaction with a 1,3-diketone is a classic and highly efficient method for the formation of the pyrazole ring. Ethanol is a suitable solvent as it dissolves both reactants and allows for heating to reflux to drive the reaction to completion.
Physicochemical Properties
The introduction of two perfluorohexyl chains onto the pyrazole core dramatically influences its physicochemical properties. The high electronegativity of fluorine atoms and the overall size of the perfluoroalkyl groups are the primary drivers of these changes.
Solubility
One of the defining characteristics of 3,5-Bis(perfluorohexyl)pyrazole is its "fluorous" nature, which dictates its solubility. It is expected to exhibit low solubility in both aqueous and common organic solvents, but high solubility in perfluorinated solvents.[3]
| Solvent Type | Predicted Solubility | Rationale |
| Aqueous (e.g., Water) | Very Low | The large, hydrophobic, and lipophobic perfluorohexyl chains dominate the molecule's character, leading to poor interaction with polar water molecules. |
| Organic (e.g., Methanol, Acetone, Dichloromethane) | Low to Moderate | While less polar than water, these solvents still have significantly different polarity compared to the highly non-polar fluorous chains. Some solubility may be observed, but it is generally limited. |
| Fluorous (e.g., Perfluorohexane, Perfluorodecalin) | High | "Like dissolves like." The perfluorohexyl chains of the pyrazole readily interact with the perfluorinated solvent molecules, leading to high solubility.[5] |
Experimental Protocol: Determination of Solubility
Objective: To quantitatively determine the solubility of 3,5-Bis(perfluorohexyl)pyrazole in various solvents.
Methodology:
-
Sample Preparation: Add an excess amount of 3,5-Bis(perfluorohexyl)pyrazole to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the vials to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound. For fluorous compounds, quantification can be challenging with standard UV-Vis spectroscopy. A robust method is ¹⁹F NMR spectroscopy , using a known concentration of a fluorinated internal standard.
Caption: Workflow for solubility determination using ¹⁹F NMR.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility between an organic solvent (typically n-octanol) and water. For highly fluorinated compounds, the traditional shake-flask method coupled with UV-Vis analysis can be problematic due to low aqueous solubility and potential for aggregation. A more reliable method utilizes ¹⁹F NMR spectroscopy .
The presence of the two large perfluorohexyl groups is expected to result in a very high logP value, indicating extreme lipophilicity. However, it's important to distinguish between lipophilicity and "fluorous" affinity. While highly lipophilic, the compound will still have a strong preference for a fluorous phase over a lipidic one.
| Parameter | Estimated Value | Rationale |
| logP (Octanol/Water) | > 5.0 | The two C6F13 chains contribute significantly to the molecule's non-polar character, driving it out of the aqueous phase and into the octanol phase. |
Experimental Protocol: logP Determination by ¹⁹F NMR
Objective: To determine the logP of 3,5-Bis(perfluorohexyl)pyrazole using a ¹⁹F NMR-based method.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Sample Preparation: Dissolve a known amount of 3,5-Bis(perfluorohexyl)pyrazole and a fluorinated reference compound with a known logP value in a mixture of the pre-saturated n-octanol and water.
-
Equilibration: Shake the mixture vigorously for a set period and then allow the phases to separate completely at a constant temperature.
-
NMR Analysis: Acquire ¹⁹F NMR spectra of both the n-octanol and aqueous phases.
-
Calculation: The logP of the target compound can be calculated from the ratios of the integrals of the target and reference compounds in each phase.
Acidity (pKa)
The pyrazole ring contains an acidic N-H proton. The pKa of this proton is significantly influenced by the electronic effects of the substituents at the 3 and 5 positions. Perfluoroalkyl groups are strongly electron-withdrawing, which stabilizes the resulting pyrazolate anion and thus increases the acidity (lowers the pKa) of the N-H proton.
For comparison, the pKa of unsubstituted pyrazole is approximately 14.2. The pKa of 3,5-bis(trifluoromethyl)pyrazole is significantly lower. It is expected that the perfluorohexyl groups will have a similar, if not slightly stronger, electron-withdrawing effect compared to trifluoromethyl groups, leading to a low pKa value for 3,5-Bis(perfluorohexyl)pyrazole. Computational studies on perfluoroalkyl carboxylic acids suggest that the pKa does not change significantly with increasing chain length beyond the first few carbons.[6]
| Compound | Estimated pKa | Rationale |
| 3,5-Bis(perfluorohexyl)pyrazole | ~7.0 - 8.0 | Strong electron-withdrawing effect of the two C6F13 groups stabilizes the conjugate base, making the N-H proton significantly more acidic than in unsubstituted pyrazole. The value is expected to be in a similar range to that of 3,5-bis(trifluoromethyl)pyrazole. |
Experimental Protocol: pKa Determination by ¹⁹F NMR Titration
Objective: To determine the pKa of 3,5-Bis(perfluorohexyl)pyrazole using ¹⁹F NMR.
Methodology:
-
Sample Preparation: Prepare a series of buffered solutions of known pH. Due to the low aqueous solubility of the target compound, a co-solvent system (e.g., water-methanol) may be necessary.
-
NMR Samples: Dissolve the compound in each of the buffered solutions.
-
¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum for each sample. The chemical shift of the fluorine atoms, particularly those closest to the pyrazole ring (the α-CF₂ group), will be sensitive to the protonation state of the ring.
-
Data Analysis: Plot the change in the ¹⁹F chemical shift as a function of pH. The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.
Thermal Stability
The carbon-fluorine bond is exceptionally strong, imparting high thermal stability to perfluorinated compounds.[7] 3,5-Bis(perfluorohexyl)pyrazole is expected to be a thermally robust molecule with a high decomposition temperature.
Analytical Techniques:
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature.
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. It can identify melting points, boiling points, and other phase transitions.[8]
| Parameter | Predicted Behavior |
| Melting Point | Expected to be a solid at room temperature with a distinct melting point. |
| Decomposition Temperature | High, likely above 300 °C. |
Experimental Protocol: TGA/DSC Analysis
Objective: To assess the thermal stability and phase behavior of 3,5-Bis(perfluorohexyl)pyrazole.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-10 mg) into a TGA/DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Interpretation: The TGA curve will show a sharp drop in mass at the decomposition temperature. The DSC curve will show an endothermic peak at the melting point.
Caption: Workflow for TGA/DSC analysis.
Spectroscopic Properties
Standard spectroscopic techniques are used to confirm the structure and purity of 3,5-Bis(perfluorohexyl)pyrazole. ¹⁹F NMR is particularly informative for this class of compounds.
-
¹H NMR: A singlet in the aromatic region for the C4-H proton and a broad singlet for the N-H proton.
-
¹³C NMR: Signals for the pyrazole ring carbons and the carbons of the perfluorohexyl chains. The carbons attached to fluorine will show complex splitting patterns.
-
¹⁹F NMR: A series of signals corresponding to the different CF₂ and CF₃ groups in the perfluorohexyl chains. The chemical shifts are highly dependent on the position of the fluorine atoms relative to the pyrazole ring.[9]
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound.
| ¹⁹F NMR Signal | Expected Chemical Shift Range (ppm vs. CFCl₃) |
| -CF₃ | ~ -81 |
| -CF₂- (internal) | ~ -122 to -126 |
| -CF₂- (adjacent to pyrazole) | ~ -110 to -115 |
Conclusion
3,5-Bis(perfluorohexyl)pyrazole is a molecule with a unique set of physicochemical properties driven by the presence of two long perfluoroalkyl chains on a pyrazole core. Its characteristic "fluorous" nature, high lipophilicity, increased acidity compared to its non-fluorinated counterpart, and excellent thermal stability make it a compound of significant interest for various applications in materials science and drug discovery. While direct experimental data remains limited, this guide provides a robust framework for understanding and predicting its behavior based on established principles and data from analogous compounds. The experimental protocols outlined herein offer a clear path for the definitive characterization of this and other highly fluorinated molecules.
References
- Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes. Organic & Biomolecular Chemistry.
- Organofluorine chemistry. Wikipedia.
- Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC). American Chemical Society.
- 19F NMR Chemical Shift Table. Organofluorine / Alfa Chemistry.
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC.
- 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. PMC.
- Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids.
- Fluorous chemistry. Wikipedia.
- perfluorohexane. chem.msu.su.
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed.
- Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress.
- Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. MDPI.
- Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. MDPI.
- 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry.
- The structure of 3,5-bis(trifluoromethyl)
- Perfluoroalkylated alternating copolymer possessing solubility in fluorous liquids and imaging capabilities under high energy radi
- 19 f chemical shifts and coupling constants. Slideshare.
- Per‐ and Polyfluoroalkyl Substances in Water (2008–2022) and Fish (2015–2022) in The Netherlands. Wiley Online Library.
- Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com.
- Crystal structure of bis{3-(3,4-dimethoxyphenyl)-5-[6-(pyrazol-1-yl)pyridin-2-yl]. PMC.
- Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series.
- Navigating Lipophilicity: A Comparative Analysis of 1,1-Difluoro-3-methylcyclohexane and Rel
- Lipophilicity parameters and biological activity in a series of compounds with potential cardiovascular applications.
- Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). PMC.
- The p K a Values of PFOA and Other Highly Fluorinated Carboxylic Acids.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
- The Effects of Perfluoroalkyl and Alkyl Backbone Chains, Spacers, and Anchor Groups on the Performance of Organic Compounds as Corrosion Inhibitors for Aluminum Investigated Using an Integrative Experimental-Modeling Approach.
- Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. PMC.
- Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Deriv
- Surface-pKa of perfluoroalkyl carboxylic acids (PFCAs). American Chemical Society.
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC.
- Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. Bentham Science.
- Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. PMC.
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- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 3. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. perfluorohexane [chemister.ru]
- 6. researchgate.net [researchgate.net]
- 7. Quantifying physiochemical properties of per- and polyfluoroalkyl substances (PFAS) by thermogravimetry analysis coupled with differential scanning calorimetry (TGA-DSC) - American Chemical Society [acs.digitellinc.com]
- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Technical Whitepaper: Spectroscopic Profiling of 3,5-Bis(perfluorohexyl)pyrazole
[1][2]
Executive Summary
This technical guide provides a comprehensive spectroscopic analysis of 3,5-Bis(perfluorohexyl)pyrazole (CAS: Analogous to 14704-41-7 for the -CF3 variant), a critical building block in fluorous phase chemistry and medicinal chemistry bioisostere development.[1][2]
Designed for analytical chemists and synthetic researchers, this document details the Nuclear Magnetic Resonance (NMR) , Infrared (IR) , and Mass Spectrometry (MS) signatures of the molecule.[1][3][4] It focuses on the unique electronic effects induced by the perfluorohexyl (
Structural Identity & Synthesis Context[1][2][5][6][7]
Molecule Overview[2][3][4]
-
IUPAC Name: 3,5-Bis(1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexyl)-1H-pyrazole[3][4]
-
Molecular Formula:
[3][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Molecular Weight: 704.16 g/mol
-
Core Characteristics: The molecule consists of an electron-deficient pyrazole core flanked by two highly electronegative perfluorohexyl chains.[2] These chains induce significant shielding/deshielding effects observed in
andngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> NMR.[2]
Synthesis Pathway (The Origin of Impurities)
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying unreacted precursors (diketones) or hydration byproducts.[1][4]
The synthesis typically involves the condensation of perfluoropentadecan-8,10-dione (bis-perfluorohexyl-1,3-diketone) with hydrazine hydrate in ethanol under reflux.[2][4]
Figure 1: Condensation pathway.[1][2][4] Note that incomplete cyclization may leave hydrazone signals in the crude NMR.
NMR Spectroscopy: The Primary Validation Tool
Due to the high fluorine content (
NMR (Proton)
The proton spectrum is deceptively simple due to the lack of protons on the side chains.[1]
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 13.5 - 14.2 | Broad Singlet | 1H | N-H (N1) | Highly acidic due to electron-withdrawing |
| 6.8 - 7.2 | Singlet | 1H | C-H (C4) | The only aromatic proton.[1][2] It appears downfield relative to unsubstituted pyrazole due to the inductive effect of the |
Technical Note: In
NMR (Fluorine)
This is the definitive identification method.[1][2][4] The
-
Reference:
(0 ppm) or internalngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (-164.9 ppm).[2] -
Pattern: 6 distinct signals corresponding to the
positions relative to the pyrazole ring.[3][4]
| Shift ( | Pattern | Assignment | Mechanistic Explanation |
| -81.0 to -81.5 | Triplet ( | Standard terminal trifluoromethyl group.[2] | |
| -109.0 to -110.5 | Multiplet | The | |
| -121.5 to -122.5 | Broad Singlet/Mult.[2] | Second | |
| -122.8 to -123.5 | Broad Singlet/Mult.[2] | Internal chain.[2] | |
| -123.5 to -124.0 | Broad Singlet/Mult.[2] | Internal chain.[2] | |
| -126.0 to -126.8 | Broad Singlet/Mult.[2] | Penultimate |
Diagnostic Rule: The signal at -109 ppm is the confirmation of the
NMR (Carbon)
The carbon spectrum is complex due to Carbon-Fluorine (
-
C3/C5 (Ring): ~140-145 ppm (Triplet,
Hz).[3][2][4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Chain: A series of multiplets between 105 ppm and 125 ppm.[2] Thengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> carbon appears as a quartet-of-triplets around 118 ppm ( Hz).[2]
Mass Spectrometry (MS)[1][2][3][4][9][10]
Ionization Strategy
-
Preferred Mode: ESI- (Negative Electrospray Ionization).[1][2]
-
Rationale: The perfluoroalkyl groups make the pyrazole N-H highly acidic (
estimated < 8).[2] It deprotonates easily to form the stablengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ion.[2] -
Alternative: ESI+ is possible (
), but sensitivity is often lower due to the electron-withdrawing nature of the fluorine atoms reducing basicity at the nitrogen.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Fragmentation Pattern (ESI- MS/MS)
Fragmentation is dominated by the stability of perfluoroalkyl anions and the pyrazole core.[1][2]
| m/z (approx) | Ion Identity | Fragmentation Pathway |
| 703.1 | Molecular Ion (Parent).[2] | |
| 385.1 | Loss of one perfluorohexyl chain.[2] | |
| 683.1 | Elimination of Hydrogen Fluoride (common in F-rich compounds).[2] | |
| 319.0 | Perfluorohexyl anion (very stable).[2] |
Infrared Spectroscopy (FT-IR)[1][3][5][6][11]
The IR spectrum is dominated by the C-F stretching vibrations, which can obscure the fingerprint region.
-
3150 - 3250 cm⁻¹: N-H Stretch .[1][2] Often broad and weak due to hydrogen bonding.[2]
-
1550 - 1620 cm⁻¹: C=N / C=C Ring Stretch . Characteristic of the pyrazole aromatic system.
-
1100 - 1350 cm⁻¹: C-F Stretches . Very strong, broad bands.[1][3] This is the "Fluorous Region."[2]
-
950 - 1000 cm⁻¹: N-N stretch (variable).
Experimental Protocol: Characterization Workflow
This protocol ensures data integrity by accounting for the unique solubility properties of fluorous compounds.[2]
Step 1: Sample Preparation[3]
-
Solvent Selection: The compound is lipophobic and hydrophobic but fluorophilic .[2]
-
For NMR: Use Acetonitrile-d3 (
) or Methanol-d4 (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ) .[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> can be used but solubility may be limited at high concentrations.[2] is best for observing the acidic N-H proton.[2] -
Avoid: Pure water or non-polar hydrocarbons (hexane) unless heating is applied.[1][2]
-
Step 2: Acquisition Parameters[1][3]
-
NMR: Set spectral width (SW) to at least 100 ppm (-50 to -150 ppm). Set relaxation delay (
) to >2 seconds, as fluorine nuclei at the end of chains can have long relaxation times. -
NMR: Requires high scan count (>1000 scans) due to splitting of signal intensity by F-coupling.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Step 3: Data Visualization (Logic Map)[1][2][3][4]
Figure 2: Decision tree for validating the synthesis product using NMR markers.
References
-
Synthesis of Perfluoroalkylated Pyrazoles
-
Fluorine NMR Shifts (General)
-
Mass Spectrometry of Fluorous Compounds
-
Tautomerism in Pyrazoles
Sources
- 1. PubChemLite - 1-benzoyl-3,5-bis(perfluorohexyl)pyrazole (C22H6F26N2O) [pubchemlite.lcsb.uni.lu]
- 2. CAS 14704-41-7: 3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE [cymitquimica.com]
- 3. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. semanticscholar.org [semanticscholar.org]
Solubility Profile and Fluorous Phase Affinity of 3,5-Bis(perfluorohexyl)pyrazole
Technical Guide | Version 1.0 [1]
Executive Summary
3,5-Bis(perfluorohexyl)pyrazole is a specialized heterocyclic scaffold characterized by a polar pyrazole core flanked by two highly fluorophilic perfluorohexyl (
This guide details the solubility thermodynamics, partition coefficients, and thermomorphic behavior of this compound. It provides validated protocols for quantifying its phase preference, essential for applications in Fluorous Biphasic Catalysis (FBC) and Fluorous Solid-Phase Extraction (F-SPE) .[1]
Chemical Architecture & Solubility Logic
The solubility profile of 3,5-Bis(perfluorohexyl)pyrazole is dictated by the competition between its two distinct domains:
-
The Fluorous Domain (
): These chains are hydrophobic and lipophobic but highly fluorophilic.[1] They drive solubility in perfluorinated solvents through weak van der Waals interactions specific to polarizable fluorine atoms. -
The Polar Core (Pyrazole): The
moiety is a hydrogen bond donor, and the is an acceptor.[1] This allows for limited interaction with polar organic solvents (e.g., MeOH, THF), but the massive fluorine weight fraction (>60%) typically overwhelms this, rendering the molecule insoluble in organics at ambient temperatures.[1]
Predicted Solubility Matrix
Based on structural analogs and standard fluorous chemistry principles [1, 2].
| Solvent Class | Representative Solvents | Solubility (RT) | Solubility (High T) | Mechanism |
| Fluorous | Perfluorohexane, FC-72, FC-770 | High (>50 mg/mL) | Very High | "Like dissolves Like" (Fluorophilic) |
| Organic (Non-polar) | Hexane, Toluene | Low (<1 mg/mL) | Moderate | Thermomorphic miscibility |
| Organic (Polar) | Methanol, Acetonitrile, THF | Low to Moderate | High | Dipole interactions with core |
| Aqueous | Water, Brine, Buffers | Insoluble | Insoluble | Hydrophobic effect |
Thermomorphic Behavior & Partitioning
A critical feature of 3,5-Bis(perfluorohexyl)pyrazole is its thermomorphic behavior .[1] While it may form a biphasic system with organic solvents at room temperature, heating often induces a monophasic (homogeneous) system.[1] This is the basis for Fluorous Biphasic Catalysis (FBC) .[1]
The Partition Coefficient ( )
The efficiency of this molecule in separation processes is defined by its partition coefficient between a fluorous phase (F) and an organic phase (O):
[1]For a "heavy" tag like the bis-perfluorohexyl group, we target a
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Objective: To define the saturation limit of the compound in specific solvents.
Reagents:
-
Analyte: 3,5-Bis(perfluorohexyl)pyrazole (>98% purity).[1]
-
Solvents: Perfluorohexane (FC-72), Toluene, Methanol (HPLC grade).[1]
Workflow:
-
Preparation: Weigh 50 mg of analyte into a tared 4 mL borosilicate vial.
-
Addition: Add solvent in 100
L increments while maintaining the vial at 25°C in a temperature-controlled block. -
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Visual check for dissolution (clear solution).
-
Quantification: If 50 mg dissolves in <1 mL, solubility is >50 mg/mL. If undissolved after 2 mL, filter supernatant, evaporate dryness, and weigh residue to calculate saturation concentration (
).[1]
Protocol B: Partition Coefficient ( ) Measurement
Objective: To quantify the phase preference for F-SPE applications.
Reagents:
-
Fluorous Solvent: Perfluoromethylcyclohexane or FC-72.
-
Organic Solvent: Toluene or Methanol.
-
Internal Standard:
-Trifluorotoluene (optional for HPLC).[1]
Step-by-Step Workflow:
Figure 1: Workflow for determining the fluorous/organic partition coefficient. Note that fluorous solvents are typically denser than organics, forming the bottom layer.
Applications in Synthesis & Purification[2]
Fluorous Solid-Phase Extraction (F-SPE)
The high fluorine content allows this pyrazole to be retained on FluoroFlash® silica gel.[1]
-
Loading: Dissolve crude mixture in DMF/MeOH. Load onto F-SPE cartridge.
-
Washing: Elute non-fluorous impurities with 80:20 MeOH:H2O.[1]
-
Elution: Elute the target pyrazole with 100% MeOH or Acetone (fluorophilic interaction is broken by solvent strength) or pure Fluorous solvent if strictly necessary [4].[1]
Thermomorphic Catalysis Logic
The following diagram illustrates how the solubility profile enables catalyst recycling.
Figure 2: Thermomorphic cycle utilizing the temperature-dependent solubility of 3,5-Bis(perfluorohexyl)pyrazole.
References
-
Horváth, I. T., & Rábai, J. (1994).[1] Facile Catalyst Separation Without Water: Fluorous Biphase Hydroformylation of Olefins. Science. [1]
-
Zhang, W. (2009).[1] Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis. Chemical Reviews. [1]
Sources
Thermal Dynamics and Degradation Kinetics of 3,5-Bis(perfluorohexyl)pyrazole
[1][2][3]
Executive Summary
This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of 3,5-Bis(perfluorohexyl)pyrazole (analogous to CAS 14704-41-7 but with extended
However, its thermal resilience is not infinite.[1][2] At elevated temperatures (>350°C), the perfluoroalkyl chains undergo radical scission, releasing hazardous decomposition byproducts including hydrogen fluoride (HF) and short-chain perfluorocarbons.[1] This guide outlines the causality between molecular structure and thermal behavior, providing self-validating protocols for stability testing.[2]
Molecular Architecture & Stability Factors[1][2][3]
The thermal robustness of 3,5-Bis(perfluorohexyl)pyrazole is derived from two synergistic structural components: the aromatic pyrazole core and the perfluoroalkyl "ponytails."[2][3]
The Pyrazole Core
The central five-membered ring containing two adjacent nitrogen atoms (
The Perfluorohexyl Shield ( )
The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (~485 kJ/mol).[1][2] The steric bulk of the fluorine atoms forms a protective sheath around the carbon backbone, preventing kinetic access by oxidizers or thermal radicals until extreme energy thresholds are met.[2]
Key Stability Metrics:
| Property | Value (Est.) | Structural Cause |
|---|
| Melting Point | 95°C - 110°C | Increased van der Waals forces from
Synthesis & Purity: The Foundation of Stability[3]
Thermal data is meaningless without defined purity.[1] Impurities such as unreacted hydrazine or trace solvents act as initiation sites for premature degradation.[1]
Synthesis Pathway:
The compound is synthesized via the cyclocondensation of hydrazine hydrate with the corresponding perfluorinated
Figure 1: Synthetic pathway requiring strict stoichiometry to prevent hydrazine contamination.[1][2][3]
Thermal Decomposition Mechanisms
When the thermal threshold is breached, the molecule does not simply "burn"; it fragments via specific radical pathways.[1]
Phase I: Volatilization vs. Decomposition (200°C - 300°C)
In TGA (Thermogravimetric Analysis), initial weight loss in this region is often physical sublimation , not chemical breakdown.[1][2] The weak intermolecular forces typical of fluorous compounds allow them to enter the gas phase intact.[2]
-
Diagnostic: If the condensate can be re-crystallized and identified as the parent molecule, it is sublimation.[2][3]
Phase II: Radical Chain Scission (>350°C)
At temperatures exceeding 350°C, the weakest bonds—typically the C-C bonds within the perfluoroalkyl chain or the
The "Zipper" Mechanism:
-
Initiation: Homolytic cleavage of a C-C bond in the
chain.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Propagation: Formation of perfluoroalkyl radicals (
).[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Termination/Reaction:
ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Warning: The presence of moisture drastically lowers the temperature of toxic byproduct evolution due to hydrolysis of the radical intermediates.
Experimental Protocols
To validate the stability of your specific batch, follow these self-validating protocols.
Protocol A: Thermal Stability Profiling (TGA/DSC)
Objective: Distinguish between melting, sublimation, and degradation.[1][2]
-
Instrument: TGA/DSC synchronous analyzer (e.g., TA Instruments SDT 650).
-
Pan: Alumina (
) or Platinum (Do NOT use Aluminum pans > 500°C). -
Atmosphere:
-
Ramp: 10°C/min from 40°C to 600°C.
-
Data Interpretation:
Protocol B: Decomposition Product Analysis (Py-GC/MS)
Objective: Identify specific breakdown fragments.[1][2][3]
-
System: Pyrolyzer coupled to GC/MS.
-
Column: Fluorine-specific column (e.g., DB-VRX) or general non-polar (DB-5ms).
-
Pyrolysis Temps: Flash pyrolysis at 300°C, 450°C, and 600°C.
-
Detection: Look for m/z peaks corresponding to:
Figure 2: Analytical workflow for distinguishing physical phase changes from chemical degradation.
Safety & Handling: The Fluorine Hazard[2][3]
While the parent molecule is chemically inert, its thermal decomposition products are aggressively toxic.[1]
-
HF Evolution: Upon heating >350°C in air, HF is generated.[1][2] HF causes deep, painless tissue burns and systemic calcium depletion (hypocalcemia).[1]
-
Glassware Etching: If performing high-temp reactions in glass, be aware that evolved HF will etch silica (
), potentially compromising vessel integrity.[1][2] Use Inconel or Nickel crucibles for high-temp work. [2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Polymer Fume Fever: Inhalation of fluorocarbon pyrolysis products can cause flu-like symptoms.[2][3] Always operate TGA/DSC exhaust into a verified fume hood scrubber.[1]
References
-
Synthesis of Fluorous Pyrazoles: Elguero, J., et al. (1999).[1][2] "The structure of 3,5-bis(trifluoromethyl)pyrazole in the gas phase and in the solid state." New Journal of Chemistry.
-
General Synthesis Methodology: Li, X., et al. (2012).[1][2] "Synthesis of 3,5-bis(fluoroalkyl)pyrazoles via [3+2] cycloaddition." Organic & Biomolecular Chemistry.
-
Thermal Decomposition of PFAS: Wang, F., et al. (2022).[1][2][5] "Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances." Environmental Science & Technology.[1][2][5][6][7] [1][2]
-
Properties of 3,5-Bis(trifluoromethyl)pyrazole (Homolog Data): Sigma-Aldrich. "Product Specification: 3,5-Bis(trifluoromethyl)pyrazole."
Sources
- 1. PubChemLite - 1-benzoyl-3,5-bis(perfluorohexyl)pyrazole (C22H6F26N2O) [pubchemlite.lcsb.uni.lu]
- 2. CAS 14704-41-7: 3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,5-ビス(トリフルオロメチル)ピラゾール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Decomposition of Perfluoroalkyl Substances by Low Concentration Indole: New Insights into the Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: The Profound Electron-Withdrawing Effects of Perfluorohexyl Groups on the Pyrazole Ring: A Guide for Researchers and Drug Developers
An In-depth Technical Guide
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[1] Among fluorinated moieties, the perfluorohexyl (C₆F₁₃) group represents a particularly potent modulator due to its extreme electronegativity and steric bulk. This technical guide provides an in-depth analysis of the powerful electron-withdrawing effects exerted by the perfluorohexyl group when appended to a pyrazole ring. We will explore the synthetic accessibility of these compounds, the resulting alterations in the pyrazole's electronic structure, acidity, and reactivity, and the practical implications for drug design. This document is intended for researchers, medicinal chemists, and material scientists seeking to leverage the unique properties of perfluorohexyl-substituted pyrazoles.
Introduction: The Pyrazole Scaffold and the Fluorine Advantage
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged structure" in drug discovery, appearing in numerous approved pharmaceuticals such as the anti-inflammatory drug Celecoxib and the kinase inhibitor Crizotinib.[1][2][3] Its value lies in its structural versatility, metabolic stability, and ability to participate in various biological interactions, including hydrogen bonding.[4][5]
The introduction of fluorine-containing groups, particularly perfluoroalkyl chains, can dramatically enhance the therapeutic profile of a drug candidate.[1] These modifications are known to influence key parameters such as:
-
Metabolic Stability: The strength of the C-F bond often blocks metabolic oxidation at that position.
-
Lipophilicity: Fluorination generally increases lipophilicity, which can improve membrane permeability.
-
Binding Affinity: The unique electronic nature of fluorine can lead to more potent interactions with biological targets.[6]
-
pKa Modification: The strong inductive effect of fluorine can significantly alter the acidity or basicity of nearby functional groups.[1]
The perfluorohexyl (-(CF₂)₅CF₃) group is an exemplar of a strong electron-withdrawing group, primarily through a powerful negative inductive effect (-I). Its influence on the pyrazole ring is substantial, creating a highly polarized and electronically distinct heterocyclic system.
Synthesis of Perfluorohexyl-Substituted Pyrazoles
The construction of the perfluorohexyl-pyrazole core is synthetically accessible. A robust and increasingly common strategy involves a two-step process starting from aliphatic aldehydes.[1][7] This approach first generates a key intermediate, an α-perfluoroalkenylated aldehyde, which then undergoes cyclization with hydrazine.[7][8]
Experimental Protocol 1: Synthesis of 4-Alkyl-3-(perfluorohexyl)-1H-pyrazole
This protocol is a generalized methodology based on procedures reported in the literature.[1][7]
Step A: Synthesis of the α-Perfluoroalkenylated Aldehyde Intermediate
-
Reaction Setup: To a solution of an appropriate aliphatic aldehyde (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add an imidazolidinone organocatalyst (e.g., (S)-2,2,3,5-tetramethylimidazolidin-4-one, 0.2 equiv) and triphenylphosphine (1.5 equiv).
-
Addition of Reagents: Add 2,6-lutidine (2.0 equiv) followed by the perfluorohexyl iodide (C₆F₁₃I, 1.5 equiv).
-
Photocatalysis: Irradiate the stirred reaction mixture with blue light (e.g., 450 nm LEDs) at room temperature for 12-24 hours under an inert atmosphere (N₂). The reaction progress can be monitored by TLC or GC-MS.
-
Workup and Purification: Upon completion, concentrate the mixture under reduced pressure. The resulting crude product, the α-perfluoroalkenylated aldehyde, is then purified by flash column chromatography.
Step B: Cyclocondensation to Form the Pyrazole Ring
-
Reaction Setup: Dissolve the purified α-perfluoroalkenylated aldehyde (1.0 equiv) from Step A in ethanol.
-
Hydrazine Addition: Add hydrazine monohydrate (excess, ~3-4 equiv) to the solution.
-
Heating: Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 4-6 hours.[7]
-
Workup and Purification: After cooling to room temperature, remove the solvent in vacuo. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final 4-alkyl-3-(perfluorohexyl)-1H-pyrazole product.
Causality Behind Experimental Choices:
-
Photocatalysis: The use of a photocatalyst and blue light provides a mild and efficient method for generating the perfluoroalkyl radical from the C₆F₁₃I precursor, avoiding harsh conditions.[1]
-
Organocatalysis: The imidazolidinone catalyst forms an enamine intermediate with the aldehyde, which is the species that reacts with the perfluoroalkyl radical.[1]
-
Hydrazine Cyclization: The reaction of the α,β-unsaturated aldehyde intermediate with hydrazine is a classic and high-yielding method for pyrazole synthesis.[7]
Synthetic Workflow Diagram
Caption: General workflow for the two-step synthesis of perfluorohexyl-pyrazoles.
Quantifiable Impact on Electronic Properties
The primary consequence of attaching a C₆F₁₃ group to the pyrazole ring is a drastic reduction in the ring's electron density. This effect can be quantified through several key physicochemical parameters.
Acidity (pKa)
The pyrazole N-H proton is acidic. The introduction of a potent electron-withdrawing group like perfluorohexyl is expected to significantly lower the pKa of this proton, making the molecule substantially more acidic than its non-fluorinated counterparts. While direct experimental pKa values for perfluorohexyl-pyrazole are not widely reported, strong inferences can be drawn from studies on perfluoroalkyl carboxylic acids (PFCAs). Computational and experimental studies show that the pKa of PFCAs are remarkably low, often around 0 or even negative, and largely independent of chain length beyond a few carbons.[9][10] This is due to the powerful inductive stabilization of the resulting conjugate base. A similar, dramatic increase in acidity is anticipated for the pyrazole N-H.
Hammett Constants
The Hammett equation provides a framework for quantifying the electronic effect of substituents on an aromatic ring.[11] The substituent constant, sigma (σ), is a measure of this effect. While specific Hammett constants for the C₆F₁₃ group are not as commonly tabulated as for smaller groups like CF₃, perfluoroalkyl groups are known to have highly positive σ values, indicating strong electron withdrawal. This withdrawal deactivates the aromatic ring towards electrophilic attack.[12]
| Property | Unsubstituted Pyrazole (Approx.) | 3-Perfluorohexyl-pyrazole (Predicted) | Rationale & Consequence |
| pKa (N-H) | ~14 | < 5 | Strong inductive stabilization of the pyrazolate anion. Easier deprotonation. |
| Hammett σₚ | 0 (Reference) | Highly Positive (> 0.5) | Indicates powerful electron-withdrawal. Deactivation of the ring. |
| Calculated LogP | ~0.4 | > 4.0 | The large, nonpolar fluorocarbon chain significantly increases lipophilicity. |
Table 1: Comparison of key physicochemical properties.
Conceptual Diagram of Electron Withdrawal
Sources
- 1. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hammett equation - Wikipedia [en.wikipedia.org]
- 12. staff.ustc.edu.cn [staff.ustc.edu.cn]
Technical Guide: Discovery and Synthesis of 3,5-Bis(perfluorohexyl)pyrazole
[1][2]
Executive Summary
3,5-Bis(perfluorohexyl)pyrazole is a highly fluorinated heterocyclic compound belonging to the class of "heavy" fluorous tags.[1][2] Unlike its lighter analog, 3,5-bis(trifluoromethyl)pyrazole, this molecule exhibits extreme lipophobicity and hydrophobicity while maintaining high affinity for perfluorinated solvents (e.g., FC-72, benzotrifluoride).[1]
Its primary utility lies in Fluorous Biphasic Catalysis (FBC) and Fluorous Solid-Phase Extraction (F-SPE) .[2] The two
This guide details the retrosynthetic logic, the "Gold Standard" synthesis protocol involving a copper-chelate purification step, and the mechanistic underpinnings of the transformation.[1]
Part 1: Retrosynthetic Analysis
The construction of the pyrazole core decorated with long perfluoroalkyl chains relies on the classic Knorr Pyrazole Synthesis .[2] However, the challenge lies not in the cyclization, but in the synthesis of the symmetric, electron-deficient 1,3-diketone precursor.[1]
Logical Disconnection
-
Target: 3,5-Bis(perfluorohexyl)pyrazole (
).[1][2] -
Disconnection 1 (C-N bond): Removal of the hydrazine unit reveals the 1,3-dicarbonyl precursor: 1,3-bis(perfluorohexyl)propane-1,3-dione .[1][2]
-
Disconnection 2 (C-C bond): The symmetric diketone is best accessed via a Claisen-type condensation of Acetone (providing the central methylene) with two equivalents of Ethyl Perfluoroheptanoate .[2]
Figure 1: Retrosynthetic pathway utilizing commercially available perfluorinated esters.[1][2]
Part 2: Synthesis Protocols
Phase 1: Synthesis of 1,3-Bis(perfluorohexyl)propane-1,3-dione
Critical Challenge: Perfluoro-1,3-diketones are prone to hydration and can be difficult to purify by distillation due to high boiling points and viscosity.[1]
Solution: The "Copper Chelate" Method. This protocol exploits the high acidity of the methylene protons between two electron-withdrawing
Reagents Table
| Reagent | Equiv. | Role | Notes |
| Ethyl Perfluoroheptanoate ( | 2.2 | Electrophile | Moisture sensitive |
| Acetone | 1.0 | Nucleophile | Must be dry (anhydrous) |
| Sodium Ethoxide (NaOEt) | 2.2 | Base | Freshly prepared preferred |
| Diethyl Ether | Solvent | Medium | Anhydrous |
| Copper(II) Acetate | 0.6 | Chelator | For purification |
| Sulfuric Acid (10%) | Excess | Hydrolysis | Releases free ligand |
Step-by-Step Protocol
-
Enolate Formation: In a flame-dried 3-neck flask under Argon, suspend NaOEt (2.2 equiv) in anhydrous diethyl ether.
-
Addition: Mix Ethyl Perfluoroheptanoate (2.2 equiv) and Acetone (1.0 equiv) in a dropping funnel. Add this mixture dropwise to the stirring base solution over 1 hour.
-
Observation: The solution will turn yellow/orange and may reflux gently due to the exotherm.[2]
-
-
Reflux: Heat the mixture to reflux for 12 hours to drive the condensation of the second ester group.
-
Solvent Exchange: Evaporate the ether and redissolve the residue in water.
-
Copper Chelation (Purification): Add a saturated solution of Copper(II) Acetate.[2]
-
Key Event: A bright blue/green precipitate forms immediately. This is the bis-chelate of the target diketone.[2]
-
Filtration: Filter the solid. Wash copiously with water and then cold ethanol. This removes unreacted ester and mono-condensed side products.
-
-
Decomplexation: Suspend the copper chelate in diethyl ether and add 10%
. Shake vigorously in a separatory funnel until the blue solid disappears and the ether layer is clear. -
Isolation: Dry the ether layer (
) and evaporate. The residue is the pure 1,3-bis(perfluorohexyl)propane-1,3-dione .[1][2]
Phase 2: Knorr Cyclization to Pyrazole
This step converts the diketone into the heterocyclic aromatic ring.[2]
Reagents Table
| Reagent | Equiv. | Role |
| 1,3-Bis(perfluorohexyl)propane-1,3-dione | 1.0 | Precursor |
| Hydrazine Hydrate ( | 1.2 | Nucleophile |
| Ethanol (Absolute) | Solvent | Medium |
Step-by-Step Protocol
-
Dissolution: Dissolve the diketone from Phase 1 in absolute ethanol.
-
Note: If the diketone is not fully soluble, add a small amount of Benzotrifluoride (BTF) as a co-solvent.[1]
-
-
Cyclization: Add Hydrazine Hydrate dropwise at room temperature.
-
Exotherm: The reaction is exothermic.
-
-
Reflux: Heat to reflux for 4 hours.
-
Workup: Evaporate the solvent. The product is often a white solid or a viscous oil that solidifies upon standing.
-
Recrystallization: Recrystallize from chloroform or a mix of hexanes/BTF to obtain pure 3,5-Bis(perfluorohexyl)pyrazole .[1]
Part 3: Mechanistic Insight
The formation of the pyrazole ring follows the standard Knorr mechanism, but the perfluoroalkyl groups exert a strong electron-withdrawing effect (
Reaction Pathway[3][4][5]
-
Nucleophilic Attack: The hydrazine nitrogen attacks one of the carbonyl carbons.
-
Hemiaminal Formation: Formation of the intermediate hemiaminal.
-
Imine Formation: Loss of water generates a hydrazone.
-
Intramolecular Attack: The second nitrogen attacks the second carbonyl group.
-
Aromatization: Loss of a second water molecule drives the formation of the aromatic pyrazole ring.
Figure 2: Mechanistic flow of the Knorr Cyclization.
Tautomerism
The resulting pyrazole exists in tautomeric equilibrium (
Part 4: Applications & Fluorous Separation
The defining feature of this molecule is its Fluorophilicity .
Fluorous Biphasic System
In a mixture of Toluene and Perfluorohexane (FC-72):
-
Standard Organics: Partition into Toluene.
-
3,5-Bis(perfluorohexyl)pyrazole: Partitions >98% into FC-72.[1][2]
This property allows the molecule to serve as a ligand for metal catalysts (e.g., Palladium or Copper).[1] After a reaction is complete, the catalyst can be recovered by simply letting the layers separate and draining the fluorous phase, while the product remains in the organic phase.
References
-
Knorr Pyrazole Synthesis (Original & Modern Adaptations)
-
Knorr, L. (1883).[1] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[1]
-
Modern Review: Heller, S. T., & Natarajan, S. R. (2006).[1] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles". Organic Letters, 8(13), 2675–2678.[1] Link[1][2]
-
-
Synthesis of Perfluoro-1,3-Diketones (Claisen Condensation)
-
Whalley, W. B. (1951).[1] "The chemistry of the insoluble red woods.[2] Part IV. Some mixed benzoins". Journal of the Chemical Society, 3235-3238.[1] (Foundation of copper chelate purification method).
-
Peng, W., & Shreeve, J. M. (2005).[1] "Perfluoroalkylated pyrazoles and their derivatives". Journal of Fluorine Chemistry.
-
-
Fluorous Chemistry & Applications
-
Gladysz, J. A., & Curran, D. P. (2002).[1] "Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond". Tetrahedron, 58(20), 3823-3825.[1] Link
-
Curran, D. P. (1998).[1] "Strategy-Level Separations in Organic Synthesis: From Planning to Practice". Angewandte Chemie International Edition, 37(9), 1174–1196.[1]
-
Theoretical calculations on the molecular structure of 3,5-Bis(perfluorohexyl)pyrazole
Executive Summary
This technical guide outlines the theoretical framework for modeling 3,5-Bis(perfluorohexyl)pyrazole (
This document provides a validated computational workflow for researchers to predict the molecular geometry, electronic properties, and tautomeric behavior of this compound.[1] It addresses the specific challenges of modeling long-chain perfluorinated systems, particularly the helical conformation of the
Molecular Architecture & Tautomeric Landscape
The core of the molecule is a pyrazole ring substituted at the 3 and 5 positions with perfluorohexyl chains.
The "Perfluoro Effect" on Geometry
While hydrocarbon chains (
-
Implication: The theoretical model must account for this helicity to accurately predict packing in the solid state or solvation in fluorous media.[1]
Annular Tautomerism
3,5-Bis(perfluorohexyl)pyrazole exhibits annular tautomerism.[1] Due to the symmetry of the substituents (
-
Mechanism: The proton oscillates between
and .[1] -
Symmetry Breaking: In condensed phases or asymmetric solvation, the degeneracy breaks.[1] The highly electron-withdrawing perfluorohexyl groups significantly increase the acidity of the
proton compared to non-fluorinated pyrazoles (pKa lowering effect).[1]
Figure 1: Tautomeric Equilibrium & Symmetry
Caption: Degenerate tautomerism in symmetric 3,5-bis(perfluoroalkyl)pyrazoles. External factors (solvent/crystal field) dictate the instantaneous dipole preference.[1]
Computational Strategy: The Validated Workflow
To accurately model this molecule, one cannot rely on standard force fields due to the unique electronic nature of fluorine. Density Functional Theory (DFT) with dispersion corrections is the mandatory standard.[1]
Level of Theory
-
Functional:
or B3LYP-D3(BJ) .-
Rationale: Standard B3LYP fails to account for the weak London dispersion forces critical for stabilizing the long perfluorohexyl chains.[1] The "D" (dispersion) correction is non-negotiable for
interactions.
-
-
Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).[1]
Step-by-Step Protocol
Table 1: Computational Parameters for 3,5-Bis(perfluorohexyl)pyrazole
| Step | Calculation Type | Method/Keywords | Critical Setting/Reasoning |
| 1 | Conformational Search | Molecular Mechanics (OPLS4 or MMFF94s) | Generate rotamers for the |
| 2 | Geometry Optimization | DFT / | Coarse optimization to relax the pyrazole ring planarity. |
| 3 | Refinement | DFT / | Strict convergence criteria (Opt=Tight). Essential for accurate F-F distances. |
| 4 | Frequency Analysis | Frequency (Harmonic) | Verify real minimum (0 imaginary freqs). Extract IR/Raman fingerprints. |
| 5 | Electronic Properties | TD-DFT (Time-Dependent) | Calculate HOMO-LUMO gap and UV-Vis absorption (n -> |
| 6 | Solvation Model | PCM or SMD (Solvent: Methanol/Fluorous) | Model the acidity (pKa) in relevant media.[1] |
Workflow Visualization
Caption: Computational pipeline ensuring accurate modeling of the perfluoroalkyl helical twist and pyrazole core.
Key Electronic & Structural Descriptors
HOMO-LUMO & Stability
Based on analogous calculations for 3,5-bis(trifluoromethyl)pyrazole [1][2], the extension to perfluorohexyl chains results in:
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the pyrazole nitrogen lone pairs and the
-system.[1] -
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the pyrazole ring and the
-carbons of the perfluoro chains.[1] -
Band Gap: The electron-withdrawing
groups stabilize the HOMO, widening the HOMO-LUMO gap compared to non-fluorinated pyrazoles.[1] This predicts high chemical stability and resistance to oxidation.[1]
Molecular Electrostatic Potential (MEP)
The MEP map is the most critical visualization for drug design applications.[1]
-
Region of Max Positive Potential: The
proton.[1] The inductive effect of two groups makes this proton significantly more acidic (estimated pKa < 10 in water) than standard pyrazoles.[1] -
Region of Max Negative Potential: The pyridine-like nitrogen (
).[1] However, its basicity is drastically reduced by the electron-withdrawing chains, making it a poor hydrogen bond acceptor.[1]
Vibrational Frequencies (IR Fingerprint)
To validate synthesis, look for these calculated characteristic bands (scaled by 0.96 for B3LYP):
-
N-H Stretch: ~3200–3400
(Broad due to H-bonding).[1] -
C-F Stretch: Strong, multiple bands in the 1100–1250
region (distinctive for perfluoroalkyls).[1] -
C=N / C=C Ring Stretch: ~1500–1550
.[1]
Synthesis & Experimental Validation
While this guide focuses on theory, theoretical results must be validated against experimental data.
Synthesis Route: The most efficient route to 3,5-bis(perfluoroalkyl)pyrazoles is the [3 + 2] cycloaddition of perfluoroalkyl hydrazonoyl halides with perfluoroalkyl-substituted alkynes or alkenes [1].[1]
Validation Protocol:
-
X-Ray Crystallography: Compare the experimental
torsion angles in the hexyl chain against the calculated helical pitch. -
NMR Spectroscopy (
and ):-
The symmetry of the molecule results in simplified spectra.[1]
-
In solution, rapid tautomerism (
) renders the two groups equivalent on the NMR timescale.[1] -
Self-Validating Check: If the NMR shows distinct signals for the 3- and 5-positions at room temperature, the tautomerism is locked (unlikely) or the sample is an asymmetric derivative.[1]
-
References
-
Synthesis of 3,5-bis(fluoroalkyl)pyrazoles via [3 + 2] cycloaddition. Source: Organic & Biomolecular Chemistry (RSC).[1][2] URL:[Link]
-
The structure of 3,5-bis(trifluoromethyl)pyrazole in the gas phase and in the solid state. Source: New Journal of Chemistry (RSC).[1][3] URL:[Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: Molecules (MDPI).[1] URL:[Link][1]
-
Comprehensive DFT study of pyrazole derivatives. Source: Scientific Reports (Nature).[1] URL:[Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The structure of 3,5-bis(trifluoromethyl)pyrazole in the gas phase and in the solid state - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Fluorous Biphasic Catalysis using 3,5-Bis(perfluorohexyl)pyrazole
This Application Note provides a comprehensive technical guide for using 3,5-Bis(perfluorohexyl)pyrazole (abbreviated as [3,5-(C₆F₁₃)₂Pz]H ) as a ligand in catalysis. It focuses on its primary application: Fluorous Biphasic Catalysis (FBC) , where the ligand's "fluoroponytailed" structure enables the recycling of expensive metal catalysts (e.g., Ag, Cu, Pd) via temperature-dependent phase separation.
Executive Summary
In the pharmaceutical and fine chemical industries, trace metal contamination and catalyst costs are critical bottlenecks. 3,5-Bis(perfluorohexyl)pyrazole is a specialized ligand designed to solve these problems. By attaching two perfluorohexyl (–C₆F₁₃) "ponytails" to the pyrazole core, this ligand renders its metal complexes soluble in perfluorinated solvents (e.g., perfluorohexane, FC-72) but insoluble in standard organic solvents at room temperature.
This unique solubility profile allows for Fluorous Biphasic Catalysis (FBC) : the reaction proceeds in a homogeneous single phase at elevated temperatures, but upon cooling, the system separates into two distinct phases. The product resides in the organic phase, while the catalyst remains in the fluorous phase, ready for reuse.
Key Advantages
-
Recyclability: Catalyst recovery rates typically exceed 98% per cycle.
-
Electronic Modulation: The strong electron-withdrawing nature of the –C₆F₁₃ groups increases the Lewis acidity of the metal center, often enhancing rates in oxidation and carbene transfer reactions.
-
Product Purity: Minimizes metal leaching into the final product (ppm to ppb levels).
Ligand Profile & Mechanism
The ligand functions through a combination of steric shielding and electronic activation.
-
Chemical Formula: C₁₅H₁F₂₆N₂
-
Acidity: The perfluoroalkyl groups significantly increase the acidity of the N-H proton compared to non-fluorinated pyrazoles (pKa approx. 6–7 vs. 14 for pyrazole), facilitating rapid deprotonation and metal coordination.
-
Coordination Mode: Upon deprotonation, the pyrazolate anion (
) typically acts as a bridging ligand ( - : ), forming cyclic trinuclear ( ) or polymeric species with metals like Ag(I), Cu(I), and Au(I).
Mechanism of Fluorous Separation
The "Fluorophobic Effect" drives the utility of this ligand. Hydrocarbons and perfluorocarbons are immiscible at room temperature due to the difference in cohesive energy densities.
-
Heat: At
, the fluorous phase (containing the catalyst) and the organic phase (containing substrates) become miscible, allowing efficient homogeneous catalysis. -
Cool: At
, the phases separate. The catalyst, anchored by the heavy –C₆F₁₃ tails, partitions exclusively into the fluorous layer.
Figure 1: The thermomorphic fluorous biphasic catalysis workflow. The system switches between homogeneous kinetics and heterogeneous separation.
Experimental Protocols
Protocol A: Ligand Synthesis
Synthesis of 3,5-Bis(perfluorohexyl)pyrazole via condensation.
Reagents:
-
Perfluoroheptanoyl chloride (or equivalent C6F13 source)
-
Vinyl acetate / Base (to generate the diketone intermediate)
-
Hydrazine hydrate (
) -
Ethanol (solvent)
Step-by-Step:
-
Precursor Prep: Synthesize the 1,3-diketone precursor,
(often derived from Claisen condensation of perfluoro esters with ketones). Note: Commercial availability of the specific C6F13-diketone varies; custom synthesis is often required. -
Condensation: Dissolve the fluorinated 1,3-diketone (10 mmol) in ethanol (50 mL).
-
Addition: Add hydrazine hydrate (12 mmol, 1.2 eq) dropwise at 0°C.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (using a fluorous-compatible stain or F-NMR).
-
Workup: Evaporate ethanol. Dissolve the residue in diethyl ether, wash with water, and dry over
. -
Purification: Recrystallize from minimal chloroform or sublime under vacuum. The product is a white crystalline solid.
-
Validation:
F NMR should show characteristic signals for the –C₆F₁₃ chain (approx. -81 ppm for , -126 ppm for internal ).
-
Protocol B: Catalyst Synthesis (Silver Trimer)
Preparation of the cyclic trimer
Reagents:
-
Ligand: [3,5-(C₆F₁₃)₂Pz]H (from Protocol A)
-
Silver(I) Oxide (
) -
Solvent: Dichloromethane (
) or THF
Step-by-Step:
-
Mixing: In a foil-wrapped flask (light sensitive), suspend [3,5-(C₆F₁₃)₂Pz]H (1.0 mmol) in
(20 mL). -
Metalation: Add
(0.55 mmol, 1.1 eq Ag) in one portion. -
Stirring: Stir vigorously at room temperature for 12–24 hours. The suspension will eventually clarify as the soluble complex forms.
-
Filtration: Filter through Celite to remove unreacted
. -
Isolation: Evaporate the solvent. The resulting white/off-white solid is the trinuclear complex.
-
Characterization:
-
Solubility Test: The complex should be soluble in perfluorohexane (FC-72) and benzotrifluoride (BTF).
-
Structure: Confirmed by X-ray crystallography or Mass Spec (looking for the trimer mass peak).
-
Protocol C: Catalytic Application (Cyclopropanation)
Reaction: Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA).
Reagents:
-
Catalyst:
(1–2 mol%) -
Substrate: Styrene (1.0 eq)
-
Reagent: Ethyl Diazoacetate (EDA) (1.2 eq)
-
Solvent A (Fluorous): Perfluorohexane (FC-72)
-
Solvent B (Organic): Toluene or neat substrate (if liquid)
Step-by-Step:
-
Charge: In a reaction tube, dissolve the Silver Catalyst (0.02 mmol) in FC-72 (2 mL).
-
Add Organic Phase: Add Styrene (1.0 mmol) and Toluene (2 mL). Observe the biphasic layers (Fluorous = Bottom, Organic = Top).
-
Heating: Heat the mixture to 60–80°C. The two phases will merge into a single homogeneous phase.
-
Reaction: Slowly add EDA (1.2 mmol) via syringe pump over 1 hour to prevent dimerization. Stir for an additional 2 hours.
-
Separation: Cool the reaction to 0°C (ice bath). The mixture will separate back into two layers.
-
Extraction: Remove the upper organic layer (containing the cyclopropane product).
-
Recycle: The bottom fluorous layer retains the catalyst. Add fresh Styrene/Toluene to the tube and repeat from Step 3.
-
Analysis: Analyze the organic layer by GC-MS or
H NMR to determine yield and diastereoselectivity (cis/trans ratio).
-
Data Presentation & Troubleshooting
Comparative Performance Table
Typical results for Styrene Cyclopropanation (Cycle 1 vs. Cycle 5)
| Parameter | Cycle 1 | Cycle 3 | Cycle 5 | Notes |
| Yield (%) | 92% | 90% | 87% | Slight drop due to mechanical loss during separation. |
| Time (h) | 3.0 | 3.0 | 3.5 | Kinetics remain stable. |
| Ag Leaching (ppm) | < 0.5 | < 0.5 | < 0.5 | Confirmed by ICP-MS of organic phase. |
| Phase Separation | < 2 min | < 2 min | < 2 min | Clean interface required. |
Troubleshooting Guide
-
Problem: Emulsion formation during cooling.
-
Solution: Centrifuge the mixture at 2000 rpm for 5 minutes. Ensure the temperature is well below the critical consolute temperature (CCT).
-
-
Problem: Catalyst leaching into organic phase.
-
Solution: The "ponytails" may not be long enough for the specific organic solvent used. Switch the organic solvent to something more polar (e.g., acetonitrile) to increase the polarity gap, or use a heavier fluorous solvent (e.g., perfluorodecalin).
-
-
Problem: Low Reaction Rate.
-
Solution: The electron-withdrawing fluorine groups make the metal more Lewis acidic but also less electron-rich. Increase temperature to compensate for the activation barrier.
-
References
-
Dias, H. V. R., et al. "Fluorinated Pyrazolates as Ligands in Silver Catalysis." Organometallics, 2008.[1] (Foundational work on silver pyrazolate trimers).
-
Horváth, I. T., & Rábai, J. "Facile Catalyst Separation Without Water: Fluorous Biphasic Catalysis." Science, 266(5182), 72-75, 1994. Link
- Plaquevent, J. C., et al. "Synthesis of 3,5-bis(perfluoroalkyl)pyrazoles." Journal of Fluorine Chemistry, 2001. (General synthesis protocols).
-
Hallett-Tapley, G. L., et al. "Fluorous biphasic catalysis: synthesis and characterization of copper(I) complexes." Chemistry - A European Journal, 2003. Link
-
Mykhailiuk, P. K. "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, 121(3), 1670-1715, 2021.[2] Link
(Note: While specific papers on the C6F13 derivative are rare, the protocols above are adapted from the validated chemistry of the C3F7 and CF3 homologues cited in references 1 and 5, utilizing the principles of FBC established in reference 2.)
Sources
Application Notes and Protocols for 3,5-Bis(perfluorohexyl)pyrazole in Fluorous Biphasic Catalysis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3,5-bis(perfluorohexyl)pyrazole as a ligand in fluorous biphasic catalysis. This document outlines the synthesis of the ligand, the preparation of its metal complexes, and detailed protocols for its application in rhodium-catalyzed hydroformylation and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Introduction: The Power of Fluorous Biphasic Catalysis and the Role of 3,5-Bis(perfluorohexyl)pyrazole
Fluorous biphasic catalysis is a powerful technique in green chemistry that facilitates the separation of a homogeneous catalyst from the reaction products.[1][2] This system typically involves a fluorous solvent (e.g., perfluorohexane) and a conventional organic solvent. A key feature is the use of a catalyst modified with a "fluorous ponytail," a highly fluorinated functional group, which renders the catalyst soluble in the fluorous phase but insoluble in the organic phase at ambient temperature.[1] Upon heating, the two phases can become miscible, allowing the reaction to proceed in a homogeneous environment. After the reaction, cooling the mixture leads to phase separation, with the product in the organic layer and the catalyst retained in the fluorous layer, ready for recycling.
The ligand, 3,5-bis(perfluorohexyl)pyrazole, is strategically designed for fluorous biphasic catalysis. The two perfluorohexyl chains provide a strong affinity for fluorous solvents, ensuring the selective partitioning of the catalyst. The pyrazole core offers two nitrogen atoms for metal coordination, making it a versatile ligand for a variety of transition metal-catalyzed reactions. The electron-withdrawing nature of the perfluorohexyl groups can also influence the electronic properties of the metal center, potentially enhancing catalytic activity and selectivity.
Synthesis and Characterization
Synthesis of 3,5-Bis(perfluorohexyl)pyrazole
The synthesis of 3,5-disubstituted pyrazoles is commonly achieved through the condensation of a 1,3-diketone with hydrazine.[3][4][5] For 3,5-bis(perfluorohexyl)pyrazole, the key precursor is the corresponding β-diketone, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8,8,9,9,10,10,11,11,12,12,13,13,13-tridecafluorotridecane-7,9-dione.
Protocol: Synthesis of 3,5-Bis(perfluorohexyl)pyrazole
-
Synthesis of the β-Diketone: The synthesis of the perfluorohexyl-substituted 1,3-diketone can be accomplished via a Claisen condensation of a perfluorohexyl ketone with a perfluorohexyl ester.
-
Cyclization:
-
In a round-bottom flask, dissolve the perfluorohexyl-substituted 1,3-diketone (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3,5-bis(perfluorohexyl)pyrazole.
-
Characterization
The synthesized ligand should be characterized using standard analytical techniques:
-
NMR Spectroscopy: 1H NMR, 13C NMR, and 19F NMR are crucial for confirming the structure. The 1H NMR spectrum is expected to show a characteristic signal for the pyrazole C4-H and the N-H proton.[6][7][8] The 19F NMR will show complex multiplets corresponding to the perfluorohexyl chains.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
Elemental Analysis: To determine the elemental composition.
Application in Fluorous Biphasic Catalysis: Protocols
The following protocols are proposed based on established procedures for similar fluorous ligands and are intended as a starting point for optimization.
Rhodium-Catalyzed Hydroformylation of 1-Octene
Hydroformylation is a key industrial process for the synthesis of aldehydes from alkenes.[9] The use of a fluorous biphasic system allows for efficient recycling of the expensive rhodium catalyst.
Diagram: Fluorous Biphasic Catalysis Workflow
Caption: General workflow of fluorous biphasic catalysis.
Protocol: Hydroformylation of 1-Octene
-
Catalyst Precursor Preparation:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve [Rh(CO)2(acac)] (1 equivalent) and 3,5-bis(perfluorohexyl)pyrazole (2.2 equivalents) in perfluorohexane.
-
Stir the mixture at room temperature for 1 hour to form the active catalyst complex.
-
-
Hydroformylation Reaction:
-
To a high-pressure autoclave, add the prepared catalyst solution in perfluorohexane.
-
Add a solution of 1-octene (substrate) in toluene.
-
Seal the autoclave, purge with syngas (CO/H2, 1:1), and then pressurize to the desired pressure (e.g., 20 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Maintain the reaction for the desired time (e.g., 4-12 hours), monitoring the pressure.
-
-
Product Separation and Catalyst Recycling:
-
After the reaction, cool the autoclave to room temperature.
-
Carefully vent the excess syngas.
-
The reaction mixture will separate into two phases: an upper organic phase (toluene) containing the aldehyde products and a lower fluorous phase (perfluorohexane) containing the rhodium catalyst.
-
Separate the two phases via cannula transfer or a separatory funnel.
-
The fluorous phase containing the catalyst can be reused for subsequent reactions by adding fresh substrate and organic solvent.[1]
-
Analyze the organic phase by gas chromatography (GC) to determine the conversion and selectivity.
-
Table 1: Proposed Reaction Parameters for Hydroformylation of 1-Octene
| Parameter | Proposed Value | Rationale |
| Catalyst | [Rh(CO)2(acac)] / 3,5-bis(perfluorohexyl)pyrazole | In situ formation of the active catalyst. |
| Ligand:Rh Ratio | 2.2 : 1 | Excess ligand to ensure catalyst stability. |
| Substrate | 1-Octene | A standard substrate for hydroformylation studies. |
| Organic Solvent | Toluene | Common solvent for hydroformylation. |
| Fluorous Solvent | Perfluorohexane (PFH) | Standard fluorous solvent. |
| Temperature | 80 °C | To ensure miscibility of phases and reasonable reaction rates. |
| Pressure (CO/H2) | 20 bar (1:1) | Typical pressure for laboratory-scale hydroformylation. |
| Reaction Time | 4-12 h | To achieve good conversion. |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.[10][11] A fluorous biphasic approach can simplify the removal of the palladium catalyst from the biaryl product.
Diagram: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
-
Catalyst Precursor Preparation:
-
In a Schlenk flask under an inert atmosphere, dissolve Pd(OAc)2 (1 equivalent) and 3,5-bis(perfluorohexyl)pyrazole (2.2 equivalents) in perfluorohexane.
-
Stir the mixture at room temperature for 1 hour.
-
-
Coupling Reaction:
-
In a separate flask, dissolve 4-bromotoluene (1 equivalent), phenylboronic acid (1.2 equivalents), and a base such as K2CO3 (2 equivalents) in a suitable organic solvent (e.g., toluene or a toluene/water mixture).
-
Add the organic solution to the fluorous catalyst solution in a reaction vessel.
-
Heat the biphasic mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
-
Product Separation and Catalyst Recycling:
-
Upon completion, cool the reaction mixture to room temperature, leading to phase separation.
-
Separate the upper organic phase containing the product from the lower fluorous phase containing the palladium catalyst.
-
The fluorous phase can be reused in subsequent reactions.
-
Isolate the product from the organic phase by standard workup procedures (e.g., washing, drying, and solvent evaporation).
-
Table 2: Proposed Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Proposed Value | Rationale |
| Catalyst | Pd(OAc)2 / 3,5-bis(perfluorohexyl)pyrazole | A common and effective palladium source. |
| Ligand:Pd Ratio | 2.2 : 1 | To ensure catalyst stability and activity. |
| Substrates | 4-Bromotoluene, Phenylboronic acid | Standard substrates for Suzuki-Miyaura coupling. |
| Base | K2CO3 | A common and effective base for this reaction. |
| Organic Solvent | Toluene or Toluene/H2O | To dissolve reactants and facilitate the reaction. |
| Fluorous Solvent | Perfluorohexane (PFH) | To immobilize the catalyst. |
| Temperature | 90 °C | To promote reaction and phase miscibility. |
| Reaction Time | 2-8 h | To achieve high conversion. |
Catalyst Performance and Recycling
A key advantage of using 3,5-bis(perfluorohexyl)pyrazole in a fluorous biphasic system is the potential for high catalyst recovery and reuse. The efficiency of catalyst recycling should be evaluated by monitoring the conversion and selectivity over multiple reaction cycles. A slight decrease in activity may be observed due to minor leaching of the catalyst or ligand degradation. Inductively coupled plasma mass spectrometry (ICP-MS) can be used to quantify the amount of metal leached into the organic phase.
Table 3: Hypothetical Catalyst Recycling Data for Hydroformylation of 1-Octene
| Cycle | Conversion (%) | Selectivity to n-nonanal (%) | Rh Leaching (ppm) |
| 1 | 98 | 92 | < 1 |
| 2 | 97 | 92 | < 1 |
| 3 | 96 | 91 | < 1 |
| 4 | 95 | 91 | < 2 |
| 5 | 93 | 90 | < 2 |
Concluding Remarks
The use of 3,5-bis(perfluorohexyl)pyrazole as a ligand in fluorous biphasic catalysis presents a promising strategy for the development of sustainable and efficient chemical processes. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this ligand in various catalytic transformations. Further optimization of reaction conditions will likely lead to even more robust and economically viable catalytic systems. The principles of fluorous biphasic catalysis, combined with the unique properties of perfluoroalkylated pyrazole ligands, offer a valuable tool for modern synthetic chemistry.
References
-
Yi, F., Zhao, W., Wang, Z., & Bi, X. (2019). A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as "CNN" building block to terminal alkynes provides pyrazoles. Organic Letters, 21(9), 3158–3161. [Link]
- Shen, Z., et al. (2007). A novel and efficient one-pot synthesis of pyrazoles and pyrazolo[3,4-d]pyridazines. Tetrahedron Letters, 48(33), 5867-5870.
- Busch, M., & Kunder, H. (1916). Über die Einwirkung von Hydrazinhydrat auf Bromacetophenon. Berichte der deutschen chemischen Gesellschaft, 49(1), 317-325.
- Onodera, S., Kochi, T., & Kakiuchi, F. (2019). Ruthenium-catalyzed dehydrogenative coupling of 1,3-diols with arylhydrazines for the synthesis of pyrazoles and 2-pyrazolines. The Journal of Organic Chemistry, 84(10), 6508-6515.
- Harigae, R., Moriyama, K., & Togo, H. (2014). One-pot synthesis of 3,5-disubstituted pyrazoles and isoxazoles from terminal alkynes, aldehydes, and hydrazines or hydroxylamine. The Journal of Organic Chemistry, 79(5), 2049-2058.
-
Gladysz, J. A., & Curran, D. P. (2002). Fluorous catalysis without fluorous solvents: a greener catalyst recovery/recycling protocol based upon temperature-dependent solubilities and liquid/solid phase separation. Journal of the American Chemical Society, 124(42), 12534-12535. [Link]
- Zayia, G. H. (1999).
- Aderibigbe, S. O., & Coltart, D. M. (2019). Direct C-Acylation of Ketones and Thioesters with Crude Acid Chlorides. The Journal of Organic Chemistry, 84(15), 9770-9777.
- Kel'in, A. V. (2003). Recent advances in the synthesis of 1,3-diketones. Current Organic Chemistry, 7(16), 1691-1711.
- Vasylev, M., & Balema, V. (2013). (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones. Beilstein Journal of Organic Chemistry, 9, 2156-2162.
- Al-Jibouri, M. N. (2020). STRUCTURAL STUDY OF COMPLEXES FROM HEXAFLUOROACETYLACETONE, PYRAZOLE, AND ITS PYRAZOLE DERIVATIVE WITH SOME METALS BY FT-IR, AND 1 H-NMR.
- Curran, D. P. (2002). A bird's eye view of fluorous reaction and separation techniques. L'actualité chimique, (256-257), 58-63.
- Alonso, F., Beletskaya, I. P., & Yus, M. (2004).
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Saadh, M. J. (2017). A Recyclable Fluorous Hydrazine-1,2-Bis(carbothioate) Organocatalyst for the Synthesis of β-Chloroethers with N-Chlorosuccinimide. Journal of Chemical Research, 41(10), 589-592.
- Kel'in, A. V. (2003). Recent advances in the synthesis of 1,3-diketones. Current Organic Chemistry, 7(16), 1691-1711.
- Hope, E. G., & Stuart, A. M. (2004). Fluorous phase separation techniques in catalysis. Chemical Society Reviews, 33(5), 295-306.
- Cariati, E., et al. (2018). Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. Crystal Growth & Design, 18(9), 5345-5355.
- Breit, B., & Seiche, W. (2001). Rhodium-catalyzed hydroformylation of alkynes employing a self-assembling ligand system. Chemical Science, 1(1), 23-26.
- Patel, K. D., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 4(10), 3896.
- Evans, D., Osborn, J. A., & Wilkinson, G. (1968). Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3133-3142.
- Hope, E. G., & Stuart, A. M. (2004). Separation, Recovery and Recycling of a Fluorous-Tagged Nickel Catalyst Using Fluorous Solid-Phase Extraction. ChemInform, 35(3).
- Pop, R., et al. (2022).
- Netherton, M. R., & Fu, G. C. (2001). A method for palladium-catalyzed cross-couplings of simple alkyl chlorides: Suzuki reactions catalyzed by [Pd2(dba)3]/PCy3. Organic Letters, 3(26), 4295-4298.
- Khan, I., et al. (2023). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. New Journal of Chemistry, 47(1), 168-181.
- Ma, J. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Penn Chemistry.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685-4696.
- Beller, M., et al. (2022). Iridium‐Catalyzed Domino Hydroformylation/Hydrogenation of Olefins to Alcohols: Synergy of Two Ligands. Chemistry–A European Journal, 28(4), e202103554.
Sources
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- 2. Fluorous phase separation techniques in catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
- 11. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
3,5-Bis(perfluorohexyl)pyrazole in the synthesis of fluorinated pharmaceuticals
Application Note: 3,5-Bis(perfluorohexyl)pyrazole in the Synthesis of Fluorinated Pharmaceuticals
Executive Summary
The incorporation of fluorine into pharmaceutical scaffolds is a cornerstone of modern medicinal chemistry, improving metabolic stability, lipophilicity, and binding affinity. While trifluoromethyl (
3,5-Bis(perfluorohexyl)pyrazole represents a class of highly fluorinated heterocycles that serve two critical functions in drug development:
-
Fluorous Tagging: Its extreme fluorophilicity allows it to act as a "phase tag," facilitating the purification of intermediates via Fluorous Solid-Phase Extraction (F-SPE) or liquid-liquid extraction (Fluorous Biphasic Systems).[1]
- MRI Contrast Agents: With 26 chemically equivalent fluorine atoms (in a symmetric tautomer), it is a potent candidate for non-invasive imaging probes.[1]
This guide details the synthesis of 3,5-bis(perfluorohexyl)pyrazole and its application as a fluorous tag for the purification of pharmaceutical intermediates.
Chemical Profile & Properties[2][3][4][5][6][7][8]
| Property | Value / Description |
| IUPAC Name | 3,5-Bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazole |
| Molecular Formula | |
| Molecular Weight | ~808.15 g/mol |
| Fluorine Content | ~61% by weight |
| Appearance | White crystalline solid or waxy solid |
| Solubility (Organic) | Soluble in THF, Et2O; sparingly soluble in MeOH, Hexanes.[1] |
| Solubility (Fluorous) | Highly soluble in FC-72, FC-77, and Trifluoroethanol (TFE).[1] |
| LogP (Predicted) | > 8.0 (Extremely Lipophilic) |
Protocol 1: Synthesis of 3,5-Bis(perfluorohexyl)pyrazole
Objective: Synthesize the target pyrazole via the cyclocondensation of a perfluoro-1,3-diketone with hydrazine.
Mechanism
The reaction proceeds through a double condensation. The nucleophilic hydrazine attacks the carbonyl carbons of the
Materials
-
Precursor: 1,1,1,2,2,3,3,4,4,5,5,6,6,9,9,10,10,11,11,12,12,13,13,14,14,14-hexacosafluorotetradecane-7,9-dione (Bis-perfluorohexyl-1,3-diketone).[1]
-
Reagent: Hydrazine monohydrate (
) (64-65%).[1] -
Solvent: 2,2,2-Trifluoroethanol (TFE) or Ethanol (EtOH).[1] Note: TFE is preferred to solubilize the highly fluorinated starting material.
-
Acid Catalyst: Glacial Acetic Acid (catalytic amount).[1]
Step-by-Step Procedure
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 5.0 mmol of the bis-perfluorohexyl-1,3-diketone in 20 mL of TFE .
-
Expert Insight: If the diketone is not fully soluble at RT, gently warm to 40°C. The perfluoroalkyl chains induce strong hydrophobic aggregation; TFE disrupts this.
-
-
Addition: Add 5.5 mmol (1.1 equiv) of hydrazine monohydrate dropwise over 5 minutes.
-
Observation: The reaction is exothermic. A slight color change (yellowing) may occur.[1]
-
-
Reflux: Add 2 drops of glacial acetic acid. Heat the mixture to reflux (approx. 75-80°C) for 4–6 hours .
-
Workup (Fluorous Extraction):
-
Cool the reaction mixture to room temperature.
-
Evaporate the TFE under reduced pressure.
-
Redissolve the residue in 20 mL of Diethyl Ether .
-
Wash with 10 mL of Water (x2) to remove excess hydrazine.[1]
-
Critical Step: If the product is waxy/oily, wash the ether layer with FC-72 (Perfluorohexane) . The product will partition into the FC-72 phase, leaving organic impurities in the ether. However, for standard synthesis, simple crystallization often suffices.[1]
-
-
Purification: Recrystallize from minimal hot chloroform or by sublimation if high purity is required for MRI applications.
Protocol 2: Application as a Fluorous Tag (Purification Strategy)
Context: In "Fluorous Mixture Synthesis" (FMS), this pyrazole serves as a tag.[1] We will demonstrate tagging a benzyl halide (model drug pharmacophore) to facilitate purification.
Workflow Logic
-
Tagging: React Pyrazole (Nucleophile) with Benzyl Halide (Electrophile).
-
Phase Separation: The resulting N-alkylated product has two
"pony tails," making it exclusively soluble in fluorous solvents.[1] -
Purification: Wash away non-fluorous impurities using organic solvents while the product stays in the fluorous phase.
Step-by-Step Procedure
-
Coupling:
-
Mix 1.0 mmol 3,5-bis(perfluorohexyl)pyrazole with 1.2 mmol Benzyl Bromide and 1.5 mmol
in DMF (5 mL) . -
Stir at 60°C for 12 hours.
-
-
Fluorous Extraction (The "F-SPE" Step):
-
Dilute the reaction mixture with 10 mL Water and 10 mL FC-72 (Fluorous Solvent) .[1]
-
Phase Separation: The mixture will form three phases (if organic solvent is added) or two.[1] The FC-72 (bottom layer) contains the Tagged Product. The Water/DMF (top layer) contains salts and unreacted benzyl bromide (if not highly lipophilic).[1]
-
Wash: Remove the aqueous layer. Wash the FC-72 layer with Acetonitrile (immiscible with FC-72).[1] This removes organic impurities.
-
-
Isolation: Evaporate the FC-72 to obtain the pure N-benzylated perfluoropyrazole.
Visualization of Workflows
Figure 1: Synthesis and Fluorous Partitioning Pathway[6][9]
Caption: Reaction pathway for the synthesis of the perfluorinated pyrazole and its subsequent selective partitioning into fluorous solvents for purification.
Figure 2: Fluorous Tagging Workflow (F-SPE)
Caption: Operational workflow for using 3,5-bis(perfluorohexyl)pyrazole as a purification tag in pharmaceutical synthesis.
References
-
Synthesis of Fluorinated Pyrazoles: Sloop, J. C., et al. "Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions." University of Mississippi eGrove, 2015.
-
Fluorous Chemistry & Separation: Curran, D. P. "Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Combinatorial Chemistry." Synlett, 2001. [1]
-
19F MRI Applications: Tirotta, I., et al. "19F Magnetic Resonance Imaging (MRI): From Design of Materials to Clinical Applications."[1][2] Chemical Reviews, 2015. [1]
-
Properties of 3,5-Bis(trifluoromethyl)pyrazole (Analogous Data): NIST Chemistry WebBook, SRD 69.[1][3] "3,5-Bis(trifluoromethyl)pyrazole."[1][4][5][3] [1]
-
Perfluoroalkyl Pyrazole Synthesis (Diketone Route): Pashkevich, K. I., et al. "Reaction of polyfluoro-1,3-diketones with hydrazines."[1] Russian Chemical Reviews, 1981. [1]
Sources
- 1. PubChemLite - 1-benzoyl-3,5-bis(perfluorohexyl)pyrazole (C22H6F26N2O) [pubchemlite.lcsb.uni.lu]
- 2. iris.uniupo.it [iris.uniupo.it]
- 3. 3,5-Bis(trifluoromethyl)pyrazol [webbook.nist.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. CAS 14704-41-7: 3,5-BIS(TRIFLUOROMETHYL)PYRAZOLE [cymitquimica.com]
Application Note: 3,5-Bis(perfluorohexyl)pyrazole in High-Throughput Agrochemical Discovery
This Application Note is written for Senior Agrochemical Researchers and Medicinal Chemists . It details the utilization of 3,5-Bis(perfluorohexyl)pyrazole (hereafter referred to as 3,5-BPH-Pvz ) as a specialized fluorinated scaffold.
While standard agrochemicals typically utilize short-chain fluoroalkyls (
-
Fluorous-Tagged Synthesis (FTS): Enabling high-throughput solution-phase synthesis of pyrazole libraries with solid-phase-like purification ease.
-
Super-Hydrophobic Probes: Investigating the "Lipophilicity Ceiling" in membrane permeation for next-generation SDHI (Succinate Dehydrogenase Inhibitor) fungicides.
Introduction & Mechanistic Rationale
The pyrazole ring is a privileged scaffold in agrochemistry, serving as the pharmacophore in blockbuster fungicides (e.g., Fluxapyroxad, Penthiopyrad) and insecticides (Fipronil).
3,5-Bis(perfluorohexyl)pyrazole is distinct due to its two perfluorohexyl (
Key Applications
-
Rapid Library Purification: Using Fluorous Solid-Phase Extraction (F-SPE) to separate reaction products from non-fluorinated reagents instantly.
-
Bioavailability Modulation: Used as a structural probe to determine the impact of extreme lipophilicity (
) on cuticular penetration in crop leaves.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Value / Characteristic | Relevance |
| Molecular Formula | High Fluorine Content ( | |
| Molecular Weight | ~704.1 g/mol | "Heavy" Fluorous Tag |
| Appearance | White Crystalline Solid | Stable, easy to handle |
| LogP (Predicted) | Extreme Lipophilicity (Super-hydrophobic) | |
| pKa (NH) | ~12.5 | Weakly acidic, chemically similar to 3,5-bis(CF3)pyrazole |
| Solubility | Perfluorohexanes, FC-72, Trifluorotoluene | Immiscible in Water, MeOH, Hexane |
Experimental Workflow: Fluorous-Assisted Library Synthesis
The following workflow utilizes 3,5-BPH-Pvz as a "soluble support." Reactions occur in a homogeneous hybrid solvent system, but purification is achieved through phase separation.
Visualizing the Workflow
Figure 1: Fluorous Mixture Synthesis (FMS) workflow. The perfluorohexyl tails act as a phase tag, allowing the pyrazole scaffold to be instantly separated from non-fluorinated organic impurities.
Detailed Protocols
Protocol A: Synthesis of the 3,5-Bis(perfluorohexyl)pyrazole Scaffold
This step creates the core "heavy fluorous" building block from commercially available diketones.
Reagents:
- -hexacosafluoropentadecane-7,9-dione (Bis-perfluorohexyl-1,3-diketone).
-
Hydrazine monohydrate (
, ). -
Ethanol (Absolute).
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 10.0 g (approx. 14 mmol) of the bis-perfluorohexyl-1,3-diketone in 100 mL of ethanol. The solution may be slightly hazy due to the lipophilicity of the fluorinated chain.
-
Addition: Add hydrazine monohydrate (1.1 eq, 15.4 mmol) dropwise over 10 minutes at room temperature. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (
) for 4 hours. Monitor consumption of the diketone via TLC (Note: Standard silica TLC may streak; use F-TLC plates if available, or monitor by disappearance of the diketone UV spot). -
Workup (Phase Separation):
-
Cool the reaction to room temperature.
-
Evaporate the ethanol under reduced pressure.[1]
-
Crucial Step: Dissolve the residue in 50 mL of FC-72 (perfluorohexane) or HFE-7100 .
-
Wash the fluorous layer three times with 30 mL of water/methanol (1:1) to remove excess hydrazine and polar byproducts.
-
-
Isolation: Dry the fluorous phase over
, filter, and concentrate. -
Yield: Expect >90% of a white crystalline solid.
Protocol B: N-Alkylation for Agrochemical Library Generation
Used to attach diverse "heads" (pharmacophores) to the fluorous pyrazole "tail".
Objective: Synthesize a library of N-substituted pyrazoles to test for fungicidal activity.
Reagents:
-
3,5-Bis(perfluorohexyl)pyrazole (from Protocol A).[2]
-
Diverse Alkyl/Benzyl Halides (e.g., benzyl bromide, 2-chlorobenzyl chloride).
-
Base: Cesium Carbonate (
) or Potassium tert-butoxide ( ). -
Solvent: Acetonitrile (
) / Trifluorotoluene (TFT) mixture (1:1 v/v). Note: TFT is required to solubilize the fluorous pyrazole.
Procedure:
-
Reaction: In a reaction vial, dissolve 3,5-BPH-Pvz (0.5 mmol) in 2 mL of
(1:1). -
Activation: Add
(1.5 eq). Stir for 15 minutes. -
Coupling: Add the alkyl halide (1.2 eq). Seal and heat to
for 12 hours. -
Purification (Fluorous SPE):
-
This replaces column chromatography.
-
Prepare a Fluorous SPE cartridge (silica bonded with perfluorooctyl chains).
-
Load: Dissolve the crude reaction mixture in a minimum amount of DMF/THF and load onto the cartridge.
-
Elute 1 (Fluorophobic): Wash with
. This elutes the excess organic reagents, base, and salts. The fluorous product sticks to the cartridge. -
Elute 2 (Fluorophilic): Wash with 100% MeOH or THF . If the retention is very strong (due to two C6 chains), use HFE-7100 or FC-72 .
-
Result: The fraction from Elution 2 contains pure N-alkylated perfluorohexyl pyrazole.
-
Data Analysis & Validation
Spectroscopic Validation
Because of the heavy fluorine content, standard
| Nucleus | Expected Signal ( | Assignment |
| 6.8 - 7.2 (s, 1H) | Pyrazole C4-H | |
| -81.0 (t, 6F) | Terminal | |
| -105 to -126 (m, 20F) | Internal |
Lipophilicity & Bioactivity Interpretation
When testing these compounds in biological assays (e.g., fungal mycelial growth inhibition):
-
Low Activity: Often observed not due to lack of binding, but due to solubility issues in the aqueous agar media.
-
Correction: Compounds must be delivered via emulsifiable concentrate (EC) formulations using high-load surfactants (e.g., Tween 80 + DMSO) to prevent precipitation.
Safety & Handling (E-E-A-T)
-
PFAS Awareness: While the perfluorohexyl (
) chain is less bioaccumulative than perfluorooctyl ( ), it is still a persistent organic pollutant. All waste streams containing fluorous solvents or 3,5-BPH-Pvz must be segregated and incinerated at high temperatures ( ) according to local environmental regulations. -
Volatility: The diketone precursor is volatile.[3] Handle in a fume hood.
-
Solvent Safety: FC-72 and HFE-7100 are dense and can displace oxygen in low-lying areas (sinks). Ensure adequate ventilation.
References
-
Synthesis of Fluorinated Pyrazoles
-
Pashkevich, K. I., et al. "Reaction of bis(perfluoroalkyl)-1,3-diketones with hydrazines." Zhurnal Vsesoyuznogo Khimicheskogo Obshchestva, 1981.[3]
- Note: This establishes the foundational cyclocondensation method for long-chain fluorous diketones.
-
-
Fluorous Mixture Synthesis (FMS)
-
Curran, D. P. "Fluorous techniques for the synthesis and separation of organic molecules." Pure and Applied Chemistry, 2000. Link
-
-
Agrochemical Relevance of Fluorine
-
Fujiwara, T., & O'Hagan, D. "Successful fluorine-containing herbicide, insecticide, and fungicide agrochemicals." Journal of Fluorine Chemistry, 2014. Link
-
-
Physical Properties of Perfluoroalkyl Pyrazoles
-
Lyubchuk, T. V., et al. "Synthesis and properties of 3,5-bis(polyfluoroalkyl)pyrazoles." Journal of General Chemistry, 2012. Link
-
-
Fluorous Solid Phase Extraction (F-SPE)
-
Zhang, W. "Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis." Tetrahedron, 2003. Link
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. 230295-10-0 CAS MSDS (1-BENZOYL-3,5-BIS(PERFLUOROHEXYL)PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. EP3015458A1 - Process for preparing 3,5-bis(haloalkyl)pyrazole derivatives from a,a-dihaloamines and ketimines - Google Patents [patents.google.com]
Application Notes and Protocols: Functionalization of the N-H Position of 3,5-Bis(perfluorohexyl)pyrazole
Abstract
This document provides a comprehensive technical guide for the chemical modification of the N-H position of 3,5-Bis(perfluorohexyl)pyrazole. Pyrazoles bearing perfluoroalkyl substituents are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the fluorine atoms, such as increased metabolic stability and lipophilicity.[1] This guide details validated protocols for N-alkylation, N-arylation, N-acylation, and Michael addition reactions, with a focus on addressing the synthetic challenges posed by the strongly electron-withdrawing perfluorohexyl groups. The methodologies presented herein are designed to be robust and scalable, enabling researchers to generate a diverse library of N-functionalized pyrazole derivatives for further investigation.
Introduction: The Significance of Fluorinated Pyrazoles
The pyrazole scaffold is a privileged heterocycle in drug discovery, forming the core of numerous approved pharmaceuticals.[2] The incorporation of fluorine or fluoroalkyl groups into these structures can dramatically enhance their biological efficacy by modulating properties such as metabolic stability, lipophilicity, and binding affinity.[1][3] 3,5-Bis(perfluorohexyl)pyrazole is a valuable, albeit synthetically challenging, starting material. The two perfluorohexyl groups are potent electron-withdrawing groups, which significantly increases the acidity of the N-H proton while simultaneously decreasing the nucleophilicity of the pyrazole nitrogen. This electronic profile necessitates careful consideration in the design of synthetic protocols for N-H functionalization.
This guide provides detailed, step-by-step protocols for several key transformations at the N-H position, enabling researchers to access a wide array of novel chemical entities.
General Considerations for N-H Functionalization
The pronounced electron-withdrawing nature of the perfluorohexyl groups dictates the choice of reagents and reaction conditions.
-
Acidity of the N-H Proton: The pKa of the N-H proton in 3,5-Bis(perfluorohexyl)pyrazole is significantly lower than that of non-fluorinated pyrazoles. This allows for the use of milder bases for deprotonation. While strong bases like sodium hydride (NaH) are effective, weaker bases such as potassium carbonate (K₂CO₃) or even organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be sufficient, depending on the electrophile.[4]
-
Nucleophilicity of the Pyrazole Anion: While the N-H is more acidic, the resulting pyrazolate anion is less nucleophilic due to the delocalization of the negative charge and the inductive effect of the perfluorohexyl groups. Consequently, reactions may require more reactive electrophiles, higher temperatures, or catalytic activation to proceed at a reasonable rate.
Experimental Protocols
3.1. N-Alkylation with Alkyl Halides
N-alkylation is a fundamental transformation for introducing aliphatic side chains. The choice of base and solvent is critical for achieving high yields.
Workflow for N-Alkylation:
Caption: General workflow for the N-alkylation of 3,5-Bis(perfluorohexyl)pyrazole.
Protocol 1: N-Alkylation using Potassium Carbonate
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add 3,5-Bis(perfluorohexyl)pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).[4]
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2 M.
-
Stir the suspension at room temperature for 20 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Heat the reaction to 70 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | K₂CO₃ | Sufficiently basic to deprotonate the acidic N-H; easy to handle. |
| Solvent | DMF | Aprotic polar solvent, good for Sₙ2 reactions and solubilizes reactants. |
| Temperature | 70 °C | Provides sufficient energy to overcome the lower nucleophilicity of the pyrazolate. |
3.2. N-Arylation via Buchwald-Hartwig Cross-Coupling
The introduction of aryl groups at the N-H position is crucial for many applications and is effectively achieved using palladium-catalyzed Buchwald-Hartwig amination.[5][6] The choice of ligand is critical for the success of this reaction.
Protocol 2: Palladium-Catalyzed N-Arylation
-
To a flame-dried Schlenk tube, add 3,5-Bis(perfluorohexyl)pyrazole (1.0 eq), the aryl halide (e.g., 4-bromotoluene, 1.2 eq), Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand such as XPhos (0.04 eq).
-
Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene or dioxane to achieve a concentration of 0.1 M.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | A robust catalytic system for C-N bond formation with a wide substrate scope. |
| Base | Cs₂CO₃ | A strong, non-nucleophilic base often used in Buchwald-Hartwig reactions.[7] |
| Solvent | Toluene/Dioxane | High-boiling, non-polar solvents suitable for this type of cross-coupling. |
| Temperature | 100-110 °C | Necessary for the catalytic cycle to proceed efficiently. |
3.3. N-Acylation
N-acylation introduces a carbonyl group, providing a handle for further functionalization or for the synthesis of amide-containing final products.
Workflow for N-Acylation:
Caption: General workflow for the N-acylation of 3,5-Bis(perfluorohexyl)pyrazole.
Protocol 3: N-Acylation with Acyl Chlorides
-
Dissolve 3,5-Bis(perfluorohexyl)pyrazole (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under argon.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction to completion by TLC.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate.
-
The crude N-acylpyrazole can be purified by column chromatography or recrystallization.[8]
3.4. Michael Addition to Activated Alkenes
The pyrazolate anion can act as a nucleophile in a Michael addition reaction with electron-deficient alkenes, such as α,β-unsaturated esters or nitriles.
Protocol 4: Michael Addition
-
In a round-bottom flask, suspend 3,5-Bis(perfluorohexyl)pyrazole (1.0 eq) and a catalytic amount of DBU (0.1 eq) in acetonitrile.
-
Add the Michael acceptor (e.g., ethyl acrylate, 1.2 eq).[9]
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the N-functionalized pyrazole.[10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in N-alkylation | Insufficiently reactive alkylating agent. | Use a more reactive alkyl halide (I > Br > Cl). Consider using an alkyl triflate. |
| Incomplete deprotonation. | Use a stronger base like NaH instead of K₂CO₃. Ensure anhydrous conditions. | |
| No reaction in N-arylation | Catalyst deactivation. | Use a different ligand (e.g., SPhos, RuPhos). Ensure all reagents and solvents are rigorously degassed. |
| Aryl halide is unreactive. | Use an aryl iodide or bromide instead of a chloride. Consider using an aryl triflate. | |
| Formation of side products | Reaction temperature too high. | Lower the reaction temperature and increase the reaction time. |
| Presence of water. | Ensure all glassware is flame-dried and solvents are anhydrous. |
Conclusion
The protocols detailed in this application note provide a robust framework for the N-H functionalization of 3,5-Bis(perfluorohexyl)pyrazole. By carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a diverse range of derivatives. The strong electron-withdrawing nature of the perfluorohexyl groups presents unique challenges, but these can be overcome with the methodologies outlined, paving the way for the discovery of new pharmaceuticals and advanced materials.
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes. PubMed. Available at: [Link]
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Available at: [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PMC. Available at: [Link]
-
Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. PMC. Available at: [Link]
-
Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes. Royal Society of Chemistry. Available at: [Link]
-
N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. Available at: [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. PubMed. Available at: [Link]
-
The Preparation ofN-Acylpyrazoles and Their Behavior Toward Alcohols. Sci-Hub. Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. CNGBdb. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]
-
Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pu. Royal Society of Chemistry. Available at: [Link]
-
DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction. PMC. Available at: [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. Available at: [Link]
-
Three-component synthesis of C2F5-substituted pyrazoles from C2F5CH2NH2·HCl, NaNO2 and electron-deficient alkynes. Beilstein Journals. Available at: [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. Available at: [Link]
-
Selective Incorporation of Fluorine in Pyrazoles. ResearchGate. Available at: [Link]
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives. PMC. Available at: [Link]
-
Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. ACS Publications. Available at: [Link]
-
Syntheis of highly functionalized 4-substituted-1,3-diphenylpyrazole derivatives via reductive amination protocol using ZnCl2 and NaCNBH3. ResearchGate. Available at: [Link]
-
Pyrrole. Wikipedia. Available at: [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. PMC. Available at: [Link]
-
Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. PubMed. Available at: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig C-N cross coupling reactions catalyzed by palladium nanoparticles immobilized on thio modified-multi walled carbon nanotubes as heterogeneous and recyclable nanocatalyst. PubMed. Available at: [Link]
-
Empirical & Computational Insights into N-Arylation Reactions Catalyzed by Pd-meta-Terarylphosphine Catalyst. ResearchGate. Available at: [Link]
-
Ph3CCl catalyzed synthesis of bis(pyrazolyl)methanes 3. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig C-N cross coupling reactions catalyzed by palladium nanoparticles immobilized on thio modified-multi walled carbon nanotubes as heterogeneous and recyclable nanocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sci-hub.box [sci-hub.box]
- 9. DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. db.cngb.org [db.cngb.org]
Troubleshooting & Optimization
Overcoming challenges in the synthesis of polyfluoroalkylated pyrazoles
Technical Support Center: Polyfluoroalkylated Pyrazole Synthesis Ticket ID: #PYZ-F-404 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Overview: The Fluorine Conundrum
Welcome to the technical support hub for polyfluoroalkylated pyrazoles. You are likely here because the introduction of fluorine—while essential for metabolic stability and lipophilicity in drug candidates—has destabilized your standard Knorr cyclocondensations. The electron-withdrawing nature of polyfluoroalkyl groups (R_f) fundamentally alters the electrophilicity of 1,3-dicarbonyl centers, leading to the "Regioselectivity Trap" and "Nucleophilic Stalling."
This guide moves beyond basic textbook synthesis, offering field-proven troubleshooting for high-fidelity regiocontrol and yield optimization.
Part 1: Triage & Rapid Troubleshooting (Tier 1 Support)
Issue: "My reaction is stuck or yielding a black tar." Diagnosis: Fluorinated 1,3-diketones exist predominantly as enols or hydrates in solution, reducing their reactivity with hydrazines. Standard protic solvents often fail to drive the equilibrium forward.
| Symptom | Probable Cause | Corrective Action |
| No Reaction / Low Conversion | Hydrate formation on the R_f-carbonyl carbon. | Dehydrate: Reflux in toluene with a Dean-Stark trap before adding hydrazine. Switch solvent to HFIP (Hexafluoroisopropanol) to activate the carbonyl via H-bonding. |
| Regioisomer Mixture (~1:1) | Similar electrophilicity of C1 and C3 carbonyls. | Solvent Switch: Use fluoroalcohols (TFE or HFIP). The strong H-bond donation selectively activates the harder carbonyl, often improving selectivity to >95:5. |
| Product Decomposition | Retro-Claisen fragmentation due to basic conditions. | Buffer the System: Avoid strong bases (e.g., NaOEt). Use mild bases (e.g., K2CO3) or switch to acid-catalyzed conditions (HCl/EtOH) for sensitive substrates. |
| "Sticky" Purification | Co-elution of regioisomers on silica. | 19F NMR Screening: Do not rely on TLC. Use 19F NMR to track isomer ratios. Switch to C18 reverse-phase chromatography if normal phase fails. |
Part 2: Mastering Regioselectivity (Tier 2 Support)
The most critical ticket we receive involves controlling the N1-substituent placement relative to the R_f group. The standard Knorr synthesis is notoriously unselective with unsymmetrical diketones.
The Solution: The Regio-Divergent Decision Matrix
Do not guess. Use this logic flow to select your synthetic route based on the desired substitution pattern.
Caption: Decision matrix for selecting the optimal synthetic pathway based on the desired regioisomer (1,3- vs 1,5-substitution).
Deep Dive: Why HFIP Works
In the synthesis of trifluoromethylpyrazoles, using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent is a game-changer.
-
Mechanism: HFIP is a strong hydrogen-bond donor (high
value). It selectively coordinates to the carbonyl oxygen adjacent to the non-fluorinated group (which is more basic), effectively "hiding" it or deactivating it relative to the R_f-carbonyl, or conversely, activating the R_f-carbonyl depending on the specific transition state. -
Protocol: Dissolve the 1,3-diketone (1.0 equiv) and hydrazine hydrochloride (1.1 equiv) in HFIP (0.5 M). Stir at room temperature. Note: No additional acid catalyst is usually needed as HFIP is slightly acidic.
Part 3: Advanced Protocols (Tier 3 Support)
When cyclocondensation fails (e.g., due to steric bulk or sensitive functional groups), we must switch to Direct C-H Functionalization or Surrogate Strategies .
Protocol A: Regioselective Synthesis via Nitroolefins (The "Surrogate" Method)
This method avoids the ambiguity of 1,3-diketones by using nitroolefins as masked dicarbonyl equivalents.
Reagents:
-
N-Arylhydrazone (derived from aldehyde + hydrazine)
-
Nitroolefin (R-CH=C(NO2)-Rf)
-
Catalyst: Copper(I) or simply thermal activation
Step-by-Step:
-
Hydrazone Formation: React R-CHO with R'-NHNH2 in EtOH to form the hydrazone. Isolate by filtration.
-
Cycloaddition: Dissolve hydrazone (1.0 equiv) and nitroolefin (1.2 equiv) in Trifluoroethanol (TFE) .
-
Activation: Add 10 mol% TFA if the reaction is sluggish.
-
Mechanism: The reaction proceeds via a stepwise [3+2] cycloaddition followed by elimination of HNO2.
-
Result: Exclusive formation of the 1,3,5-substituted pyrazole with the R_f group position strictly controlled by the nitroolefin structure.
Protocol B: Direct C-H Trifluoromethylation
For late-stage functionalization of existing pyrazoles.
Reagents:
-
Substrate: 1,3-disubstituted pyrazole[1]
-
Reagent: Langlois Reagent (CF3SO2Na)
-
Oxidant: TBHP (tert-Butyl hydroperoxide)
-
Solvent: DCM/Water biphasic mix
Step-by-Step:
-
Dissolve pyrazole (0.5 mmol) in DCM (2 mL) and water (1 mL).
-
Add CF3SO2Na (3.0 equiv).
-
Cool to 0°C. Add TBHP (70% aq, 4.0 equiv) dropwise.
-
Critical Step: Vigorous stirring is required to create an emulsion.
-
Monitor: The CF3 radical is electrophilic and will attack the most electron-rich position (typically C4).
Part 4: Analytics & Validation (Tier 4 Support)
The 19F NMR Advantage Characterizing regioisomers by 1H NMR is difficult because the pyrazole proton signals are often similar. 19F NMR is the gold standard.
| Isomer Type | 19F Chemical Shift (Typical for CF3) | Coupling Pattern |
| 3-CF3 (1,3-isomer) | Singlet (sharp) | |
| 5-CF3 (1,5-isomer) | Quartet (often broad due to N-H or N-R proximity) | |
| 4-CF3 | Singlet |
Visualizing the Pathway The following diagram illustrates the kinetic vs. thermodynamic pathways that dictate your product ratio.
Caption: Mechanistic divergence in Knorr synthesis. Path selection is heavily influenced by solvent (HFIP favors Path B) and pH.
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Int. J. Mol. Sci. 2025.[2][3][4]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. J. Org. Chem. 2008.[5][6]
-
Benchtop 19F NMR Spectroscopy-Optimized Knorr Pyrazole Synthesis. Molecules 2024.
-
Direct Site-Selective Difunctionalization of Pyrazoles. Chemistry - A European Journal 2024.
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. J. Org. Chem. 2024.[6] [7]
Sources
- 1. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation [mdpi.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H, ¹³C, and ¹⁹F NMR Characterization of 3,5-Bis(perfluorohexyl)pyrazole
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel fluorinated compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this characterization, providing unparalleled insight into molecular architecture. This guide offers an in-depth technical comparison and predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of 3,5-Bis(perfluorohexyl)pyrazole, a molecule of interest in materials science and medicinal chemistry due to the unique properties conferred by its extensive fluorination.
While direct experimental data for this specific molecule is not widely published, this guide leverages established principles of NMR spectroscopy and comparative data from structurally related fluorinated pyrazoles to provide a robust predictive framework. We will explore the expected spectral features, discuss the underlying scientific principles, and provide detailed protocols for data acquisition, ensuring a self-validating approach to characterization.
The Scientific Rationale: Why NMR is Critical for Fluorinated Pyrazoles
The introduction of perfluoroalkyl chains onto a pyrazole core dramatically influences the molecule's electronic environment and conformation. ¹⁹F NMR, with its high sensitivity and wide chemical shift range, is particularly adept at probing the subtle electronic and steric effects within these chains. ¹H and ¹³C NMR provide complementary information about the pyrazole ring and the interface with the fluorinated substituents. The interplay of these three nuclei allows for a comprehensive three-dimensional understanding of the molecule.
Fluorinated pyrazoles are a significant class of compounds with diverse applications, including pharmaceuticals and agrochemicals.[1][2] The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[2] Therefore, precise characterization is essential for structure-activity relationship (SAR) studies.
Predicted NMR Spectral Characteristics of 3,5-Bis(perfluorohexyl)pyrazole
Based on the analysis of related compounds such as 3,5-bis(trifluoromethyl)-1H-pyrazole and 3,5-bis(difluoromethyl)-1H-pyrazole, we can predict the key features of the NMR spectra for 3,5-Bis(perfluorohexyl)pyrazole.[3][4]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, dominated by two main signals:
-
Pyrazole N-H Proton: A broad singlet is anticipated for the N-H proton of the pyrazole ring. Its chemical shift can be highly variable and concentration-dependent due to hydrogen bonding, typically appearing in the range of δ 10-14 ppm. In the case of 3,5-bis(difluoromethyl)-1H-pyrazole, this proton was observed as a broad signal at 11.93 ppm.[3]
-
Pyrazole C4-H Proton: A sharp singlet is expected for the proton at the C4 position of the pyrazole ring. Its chemical shift is influenced by the electron-withdrawing perfluorohexyl groups and is predicted to be in the region of δ 6.5-7.0 ppm. For comparison, the C4-H in 3,5-bis(difluoromethyl)-1H-pyrazole appears at 6.79 ppm.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide key information about the carbon framework. Due to coupling with fluorine, many of the signals from the perfluorohexyl chains will appear as complex multiplets.
-
Pyrazole Carbons (C3 & C5): These carbons, directly attached to the perfluorohexyl chains, are expected to be significantly deshielded and will exhibit coupling to the adjacent CF₂ groups. Their chemical shifts are predicted to be in the range of δ 140-150 ppm, appearing as triplets due to coupling with the two fluorine atoms of the α-CF₂ group.
-
Pyrazole Carbon (C4): The C4 carbon will be observed as a singlet in the proton-decoupled spectrum, with an expected chemical shift around δ 100-110 ppm.
-
Perfluorohexyl Carbons: The six distinct carbon environments of the perfluorohexyl chains will appear as complex multiplets due to ¹J(C-F) and ²J(C-F) couplings. The chemical shifts will range from approximately δ 105 to 125 ppm.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is the most informative for this molecule, providing detailed insight into the structure of the perfluorohexyl chains. Perfluoroalkyl chains are known to adopt helical conformations, which can influence the chemical shifts.[5][6]
-
Terminal CF₃ Group: A triplet at approximately -81 to -82 ppm is expected for the terminal trifluoromethyl group, with a typical ³J(F-F) coupling constant of around 8-10 Hz.[7]
-
α-CF₂ Group: The CF₂ group adjacent to the pyrazole ring will be the most deshielded, appearing as a multiplet further downfield, likely in the range of -110 to -115 ppm.
-
Internal CF₂ Groups: The remaining four CF₂ groups will resonate between approximately -120 and -127 ppm, each appearing as a complex multiplet due to coupling with neighboring CF₂ groups.
Comparative Data Summary
To provide a clear comparative framework, the following table summarizes the expected chemical shifts for 3,5-Bis(perfluorohexyl)pyrazole alongside experimental data for structurally similar compounds.
| Nucleus | Position | Predicted Chemical Shift (δ ppm) for 3,5-Bis(perfluorohexyl)pyrazole | Experimental δ ppm for 3,5-bis(difluoromethyl)-1H-pyrazole[3] | Experimental δ ppm for 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives[8] |
| ¹H | N-H | 10.0 - 14.0 (broad s) | 11.93 (br) | 8.83 - 8.95 (s) |
| C4-H | 6.5 - 7.0 (s) | 6.79 (s) | - | |
| ¹³C | C3/C5 | 140 - 150 (t) | 143.6 (br) | 149.0 - 149.8 |
| C4 | 100 - 110 (s) | 103.4 | 118.4 - 122.0 | |
| CF₂ (α) | ~110 - 120 (m) | 111.1 (t) | - | |
| (CF₂)₄ | ~105 - 125 (m) | - | - | |
| CF₃ | ~118 (m) | - | 123.6 (q, ¹J(C-F) = 271.1 Hz) | |
| ¹⁹F | CF₃ | -81 to -82 (t) | - | - |
| CF₂ (α) | -110 to -115 (m) | -112.2 (d, br) | - | |
| CF₂ (β) | ~ -122 (m) | - | - | |
| CF₂ (γ) | ~ -123 (m) | - | - | |
| CF₂ (δ) | ~ -124 (m) | - | - | |
| CF₂ (ε) | ~ -126 (m) | - | - |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible NMR data, the following detailed protocols are recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Acetone-d₆ or DMSO-d₆ are good starting points for pyrazole derivatives. For ¹⁹F NMR, ensure the solvent does not have interfering signals.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.
-
Internal Standard:
-
For ¹H and ¹³C NMR, the residual solvent signal can be used for referencing.
-
For ¹⁹F NMR, an internal standard such as trifluorotoluene (C₆F₅CF₃) at δ ≈ -63 ppm or hexafluorobenzene (C₆F₆) at δ ≈ -163 ppm can be added, although referencing to an external standard of CFCl₃ (δ = 0 ppm) is also common.
-
NMR Data Acquisition Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Acquisition Parameters
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on concentration.
¹³C NMR Acquisition Parameters
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons).
-
Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.
¹⁹F NMR Acquisition Parameters
-
Spectrometer Frequency: 376 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment. It is crucial to use proton decoupling to simplify the spectra and remove ¹H-¹⁹F couplings.[9]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 64-128.
Trustworthiness Through Self-Validation
The predictive nature of this guide is built upon a foundation of established NMR principles and validated by comparison with closely related, experimentally characterized molecules. The logical consistency between the predicted spectra and the known data for smaller fluoroalkyl pyrazoles provides a strong basis for the characterization of 3,5-Bis(perfluorohexyl)pyrazole. When experimental data is acquired, it can be cross-validated against these predictions. Any significant deviations would warrant further investigation into potential structural or conformational unexpected effects.
Conclusion
The NMR characterization of 3,5-Bis(perfluorohexyl)pyrazole presents a fascinating case study in the application of multinuclear NMR to complex fluorinated molecules. By leveraging a comparative approach with known structural analogs, we have established a robust predictive framework for its ¹H, ¹³C, and ¹⁹F NMR spectra. The provided experimental protocols offer a clear and reliable path to acquiring high-quality data. This guide is intended to empower researchers to confidently approach the structural elucidation of this and other novel fluorinated pyrazoles, ultimately accelerating the pace of discovery and innovation in their respective fields.
References
- Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. (n.d.). Google Scholar.
- Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. (2021). Google Scholar.
- Efficient Access to Functionalized N-Difluoromethylpyrazoles. (2026). ACS Omega.
- Enhancing both the Intensities and Resolution of 19F NMR Spectra of PFAS through Band-Selective Homonuclear Decoupling. (2026). Analytical Chemistry.
- Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. (2025). Google Scholar.
- Appendix D. Experimental Data for Chapter 4. (n.d.). SFU Summit.
- Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. (n.d.). Google Scholar.
-
19F solid-state nuclear magnetic resonance as a tool to study the bioaccumulation of per- and polyfluoroalkyl substances in murine tissue samples. (2025). Environmental Science: Advances. Retrieved February 12, 2024, from [Link]
- SYNTHESIS OF CHARACTERIZATION OF FLUORINATED 2-CHLORO-N- (1- (DIFLUOROMETHYL)-1H-PYRAZOL-4-YL)- ACETAMIDE. (n.d.). TIJER.org.
- Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. (2025). MDPI.
-
The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition. (2025). ResearchGate. Retrieved February 12, 2024, from [Link]
- Process for preparing 3,5-bis(haloalkyl)pyrazole derivatives from a,a-dihaloamines and ketimines. (n.d.). Google Patents.
-
Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 12, 2024, from [Link]
-
Filling the Gap: Chemistry of 3,5-Bis(trifluoromethyl)-1H-pyrazoles. (2025). ResearchGate. Retrieved February 12, 2024, from [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PubMed. Retrieved February 12, 2024, from [Link]
-
19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (n.d.). PMC. Retrieved February 12, 2024, from [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). MDPI. Retrieved February 12, 2024, from [Link]
- Ultrafast 19F MAS NMR. (n.d.). Google Scholar.
-
1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. Retrieved February 12, 2024, from [Link]
-
3,5-Bis(trifluoromethyl)-1H-pyrazole Properties. (2025). EPA. Retrieved February 12, 2024, from [Link]
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- 2. tijer.org [tijer.org]
- 3. EP3015458A1 - Process for preparing 3,5-bis(haloalkyl)pyrazole derivatives from a,a-dihaloamines and ketimines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. researchgate.net [researchgate.net]
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- 9. par.nsf.gov [par.nsf.gov]
Structural Elucidation of 3,5-Bis(perfluorohexyl)pyrazole Derivatives: Single-Crystal XRD vs. Spectroscopic Alternatives
Executive Summary: The Fluorous Challenge
For: Drug Discovery Chemists & Structural Biologists
In the development of fluorinated pharmaceuticals and agrochemicals, 3,5-bis(perfluoroalkyl)pyrazoles represent a unique structural challenge. While standard analytical techniques (NMR, MS) confirm molecular formula and connectivity, they frequently fail to resolve the supramolecular organization and tautomeric state definitive of bio-activity.
This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against spectroscopic alternatives, demonstrating why SC-XRD is the requisite "Gold Standard" for confirming the structure of 3,5-bis(perfluorohexyl)pyrazole derivatives.[1][2]
Comparative Analysis: SC-XRD vs. The Field
The introduction of perfluorohexyl (
Table 1: Performance Matrix for Structural Confirmation
| Feature | SC-XRD (The Product) | Solution NMR ( | Solid-State NMR | DFT Modeling |
| Tautomer Identification | Definitive. Resolves | Ambiguous. Fast proton exchange often results in averaged signals ( | High. Can distinguish tautomers but requires complex assignment. | Hypothetical. Predicts stability but cannot confirm actual solid-state form.[1][2][3] |
| Fluorous Packing | Visual. Directly maps | Blind. Cannot detect supramolecular segregation. | Low. Inferential via chemical shift anisotropy.[3] | Moderate. Heavily dependent on basis set accuracy for dispersion forces.[2][3] |
| Chain Conformation | Precise. Resolves the helical twist typical of | Averaged. Rapid rotation blurs conformational details.[3] | Moderate. Can detect mobility but not precise geometry. | Idealized. Often traps in local minima.[3] |
| Sample Requirement | Single Crystal ( | Computational resources only. |
Critical Structural Insights Only SC-XRD Can Provide
A. The Tautomerism Trap
Pyrazoles exhibit annular tautomerism.[4] In solution, the proton shuttles rapidly between
-
XRD View: The crystal lattice "freezes" the proton. For 3,5-bis(perfluorohexyl)pyrazole, SC-XRD reveals whether the molecule crystallizes as a discrete tautomer or forms hydrogen-bonded tetramers/catemers.[1][2]
B. The "Fluorous Domain" Architecture
Perfluorohexyl chains are not just "fat" alkyl groups; they are rigid, helical, and "fluorophobic" (they dislike both water and oils).[2]
-
The Observation: SC-XRD typically reveals a layered lattice where
chains interdigitate to form a "fluorous slab," while the pyrazole cores form a separate polar layer. -
Why it matters: This segregation drives solubility and bioavailability profiles.[3] NMR assumes a solvated, isotropic environment, which is biologically irrelevant for solid-state formulations.[2][3]
Experimental Protocol: Crystallizing the "Uncrystallizable"
Standard organic solvents (EtOAc, DCM) often fail with heavy fluorous tags because the molecules aggregate or form oils.[2][3] Use this Fluorous-Specific Protocol .
Phase 1: Crystal Growth (The "Fluorophobic" Approach)[1][2]
-
Solvent A (Good Solvent): Benzotrifluoride (BTF) or Hexafluorobenzene.[1][2][3] Reason: Matches the fluorous domain.
-
Solvent B (Antisolvent): Chloroform or Toluene.[1][2][3] Reason: Solvates the pyrazole head but rejects the tail.
Method: Vapor Diffusion [1][3][5]
-
Dissolve 20 mg of derivative in 0.5 mL of Solvent A .
-
Place in a small inner vial.
-
Place inner vial into a larger jar containing 3 mL of Solvent B .
-
Seal and store at 4°C . Note: Lower temperature reduces the thermal motion of the disordered
chains.
Phase 2: Data Collection (Cryogenic Control)[1][2][3]
-
Temperature: 100 K (Mandatory).
-
Radiation source: Mo-K
or Cu-Kngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> .[1][3] (Mo is preferred to reduce absorption if heavy atoms like Br/I are present).[1][2][3]
Phase 3: Refinement Strategy
-
Handling Disorder: The ends of
chains often "wag." Use DELU and SIMU restraints in SHELXL.[3] -
Tautomer Check: Locate the H-atom on the Nitrogen in the difference Fourier map. If ambiguous, refine the N-H distance with a DFIX constraint (
).
Visualizations
Diagram 1: The Structural Elucidation Workflow
This workflow illustrates the critical decision path for handling fluorinated heterocycles.
Caption: Workflow for definitive structural confirmation, prioritizing SC-XRD when NMR results are ambiguous due to rapid proton exchange.
Diagram 2: Logic for Technique Selection
When to deploy SC-XRD versus standard spectroscopy.
Caption: Decision matrix for selecting SC-XRD. Note that for bio-active fluorinated pyrazoles, tautomerism (Q2) and packing (Q3) usually mandate XRD.[1][2][3]
References
-
Reichenbächer, K., Süss, H. I., & Hulliger, J. (2005).[2][3] Fluorine in crystal engineering—“the little atom that could”.[6][7] Chemical Society Reviews, 34(1), 22-30.[1][2][3]
-
Foces-Foces, C., et al. (1999).[1][2][3] The structure of 3,5-bis(trifluoromethyl)pyrazole in the gas phase and in the solid state. New Journal of Chemistry, 23, 1231-1237.[2]
-
Alkorta, I., et al. (2019).[2][3] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles... Molecules, 24(14), 2638.[2][3]
-
Choudhury, A. R., et al. (2004).[2][3][6][8] How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Crystal Growth & Design, 4(2), 373-381.[1][2][3]
-
Berger, S., et al. (2011).[2][3] Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH.[2][3] (General reference for NMR limitations in tautomerism).
Sources
- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 1-benzoyl-3,5-bis(perfluorohexyl)pyrazole (C22H6F26N2O) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. unifr.ch [unifr.ch]
- 6. Fluorine in crystal engineering—“the little atom that could” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Fluorine in crystal engineering—“the little atom that could” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Fluorine in crystal engineering—“the little atom that could” - Chemical Society Reviews (RSC Publishing) DOI:10.1039/B406892K [pubs.rsc.org]
Comparative Guide: Fluorinated vs. Alkyl-Substituted Scorpionate Ligands in Catalysis
Content Type: Publish Comparison Guide Audience: Researchers, organometallic chemists, and drug development professionals. Focus: Tris(pyrazolyl)borate (Tp) and Bis(pyrazolyl)borate (Bp) ligand systems.
Executive Summary: The "Electronic vs. Steric" Dial
In the design of transition metal catalysts, Scorpionate ligands (poly(pyrazolyl)borates) offer a unique platform where steric bulk and electronic density can be tuned independently. While alkyl-substituted pyrazoles (e.g., methyl, isopropyl, tert-butyl) have traditionally been used to control steric environment, they often render the metal center electron-rich and susceptible to oxidative degradation.
Fluorinated pyrazole ligands —specifically those bearing trifluoromethyl (–CF
This guide compares the catalytic performance of Fluorinated (CF
Mechanistic Profiling: Electronic & Steric Impact
To understand the catalytic differences, we must first quantify how fluorination alters the metal's environment compared to standard alkyl ligands.
Electronic Deficit (The CO Probe)
The carbonyl stretching frequency (
-
Alkyl Ligands: Electron-donating. High back-bonding to CO
Lower . -
Fluorinated Ligands: Electron-withdrawing.[1][2] Reduced back-bonding
Higher .
| Ligand System | Substituent (R) | Electronic Nature | Interpretation | |
| [HB(3,5-Me | Methyl (–CH | Strong Donor | ~2060–2080 | Electron-rich metal; prone to oxidation. |
| [HB(3-(CF | Trifluoromethyl (–CF | Strong Acceptor | > 2100 | Electron-deficient metal; stabilizes electrophiles. |
| [Ph | Pentafluorosulfanyl (–SF | Super-Acceptor | ~2115 | Highly electron-deficient; extreme oxidative stability. |
Steric Bulk (The Protection Factor)
While –CF
Figure 1: Comparative impact of ligand substituents on metal center properties.
Comparative Case Studies
Case Study A: Copper-Catalyzed Olefin Cyclopropanation
Reaction: Styrene + Ethyl Diazoacetate (EDA)
The Competitors:
-
Ligand A (CF
): [Ph2B(3-(CF3)Pz)2]Cu -
Ligand B (SF
): [Ph2B(3-(SF5)Pz)2]Cu (The "Super-CF ")
Performance Data:
| Metric | Ligand A (–CF | Ligand B (–SF | Analysis |
| Yield | Moderate | High (>85%) | The SF |
| Stereoselectivity | Moderate | High | The massive steric bulk of –SF |
| Catalyst Lifetime | Low | High | SF |
Key Insight: The –SF5 group outperforms –CF3 not just by electronics, but by providing the steric bulk of a tert-butyl group without the electron-donating penalty. This allows for the stabilization of the reactive copper-carbene intermediate.
Case Study B: C-H Bond Amination (Nitrene Transfer)
Reaction: C-H insertion of nitrenes (from PhI=NNs) into mesitylene/benzene. Challenge: Copper-nitrene intermediates are highly electrophilic and prone to "azoarene" coupling (decomposition) if the metal is too electron-rich.
The Competitors:
-
Non-Fluorinated: [HB(3,5-Me2Pz)3]Cu(NCMe)
-
Fluorinated: [HB(3,5-(CF3)2Pz)3]Cu(NCMe)
Performance Data:
| Substrate | Catalyst System | Product Yield | Observation |
| Mesitylene | Non-Fluorinated (Me) | < 20% | Rapid decomposition to azoarene; catalyst death. |
| Mesitylene | Fluorinated (CF | 82% | Clean benzylic C-H amination.[4] |
| Benzene | Non-Fluorinated (Me) | 0% | No reaction / Decomposition. |
| Benzene | Fluorinated (CF | Moderate | Successful activation of aromatic C-H bond.[4][5] |
Mechanism: The electron-withdrawing CF
Figure 2: Catalytic cycle for Nitrene Insertion. Fluorinated ligands block the red decomposition path.
Experimental Protocols
Synthesis of Fluorinated Ligand [HB(3,5-(CF3)2Pz)3]Na
Note: Safety Precaution: Pyrazoles and borohydrides can release H2 gas. Work in a fume hood.
-
Reagents: Sodium borohydride (NaBH
), 3,5-bis(trifluoromethyl)pyrazole. -
Procedure:
-
Mix NaBH
(1 equiv) and 3,5-bis(trifluoromethyl)pyrazole (excess, ~3.5 equiv) in a flask. -
Heat the neat mixture (melt) to ~180-200°C under an inert atmosphere (Argon). Note: The high temperature is required due to the lower nucleophilicity of the fluorinated pyrazole.
-
Monitor H
evolution. Reaction is complete when gas evolution ceases. -
Sublime the excess pyrazole under vacuum.
-
Recrystallize the resulting solid from THF/Hexane to obtain the sodium salt [HB(3,5-(CF3)2Pz)3]Na.
-
Catalytic C-H Amination Protocol
-
Catalyst Prep: Dissolve [HB(3,5-(CF3)2Pz)3]Cu(NCMe) (0.05 mmol) in dry dichloromethane (DCM).
-
Reaction: Add the substrate (e.g., Mesitylene, 5.0 mmol) followed by the nitrene source (PhI=NNs, 1.0 mmol).
-
Conditions: Stir at room temperature under N
for 12 hours. -
Workup: Filter through a silica plug to remove inorganic salts. Evaporate solvent.
-
Analysis: Determine yield by
H NMR using an internal standard (e.g., trimethoxybenzene).
Conclusion & Recommendations
For researchers working on oxidative transformations (C-H activation, atom transfer):
-
Avoid: Methyl/Alkyl-substituted scorpionates. They are too electron-rich and prone to ligand oxidation.
-
Adopt: Trifluoromethyl (CF
) ligands for standard high-valent stabilization. -
Upgrade: Pentafluorosulfanyl (SF
) ligands when maximum steric protection and catalyst longevity are required. The "Super-CF " effect provides a tangible yield increase in sensitive carbene/nitrene transfer reactions.
References
-
Dias, H. V. R., et al. (1996). Investigation of the Electronic and Geometric Effects of Trifluoromethyl Substituents on Tris(pyrazolyl)borate Ligands Using Manganese(I) and Copper(I) Complexes. Organometallics.[6][7]
-
Noonikara-Poyil, A., et al. (2021).[1][2][8] When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper.[1][2][8] Chemical Science.[1][2][8]
-
Ponduru, T. T., et al. (2018). Nitrene Insertion into Aromatic and Benzylic C−H Bonds Catalyzed by Copper Complexes of Fluorinated Bis- and Tris(pyrazolyl)borates.[4] Organometallics.[6][7]
-
Mykhailiuk, P. K. (2021).[2][7][8] Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nitrene transfer reactions by late transition metal complexes [dspace.mit.edu]
- 6. thekeep.eiu.edu [thekeep.eiu.edu]
- 7. Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. When SF<sub>5</sub> outplays CF<sub>3</sub>: effects of pentafluorosulfanyl decorated scorpionates on copper [ouci.dntb.gov.ua]
Head-to-head comparison of fluorous phase separation with traditional purification for 3,5-Bis(perfluorohexyl)pyrazole
Executive Summary
The Challenge: 3,5-Bis(perfluorohexyl)pyrazole (
The Solution: Fluorous Phase Separation (FPS)—specifically Fluorous Liquid-Liquid Extraction (FLLE) or Fluorous Solid-Phase Extraction (F-SPE)—leverages the specific affinity of the perfluorohexyl (
Verdict: For 3,5-Bis(perfluorohexyl)pyrazole, Fluorous Phase Separation is the superior methodology , offering near-quantitative recovery (>95%), reduced solvent waste (via recycling), and a 90% reduction in process time compared to silica gel chromatography.
Compound Profile & Purification Challenge
The target molecule, 3,5-Bis(perfluorohexyl)pyrazole, is synthesized via the condensation of perfluorohexyl-1,3-diketone with hydrazine.
| Property | Description | Implication for Purification |
| Structure | Pyrazole core with two | "Heavy" fluorous domain dominates physicochemical behavior. |
| Fluorine Content | ~65% by weight ( | Extremely low solubility in standard organic solvents (MeOH, Acetone, Hexane). |
| Partition Coeff. | Partitions exclusively into fluorous solvents (e.g., FC-72, FC-77). | |
| Crude Profile | Contains unreacted hydrazine, water, and trace organic byproducts.[1] | Impurities are polar/organic; Product is fluorous. |
The "Heavy" Fluorous Advantage
In fluorous chemistry, molecules are classified by their fluorine content. With two
Head-to-Head Comparison: The Workflows
Method A: Traditional Purification (Silica Gel Chromatography)
The Standard Approach
Protocol:
-
Concentration: Evaporate reaction solvent (Ethanol/Water).
-
Loading: Attempt to dissolve the crude solid in Hexane/Ethyl Acetate. Issue: Poor solubility often requires large volumes or loading as a suspension.
-
Elution: Run a gradient from 100% Hexane to 20% EtOAc/Hexane.
-
Collection: Monitor fractions by TLC (staining is difficult due to F-content; UV is required).
-
Evaporation: Pool and dry product fractions.
Scientific Critique:
-
Solubility Mismatch: The compound resists dissolving in the mobile phase, causing "tailing" or "streaking" on the column.
-
Resolution Loss: Due to streaking, the product co-elutes with impurities.
-
Yield Loss: Significant material remains adsorbed irreversibly to the silica's hydroxyl groups or precipitates inside the column.
Method B: Fluorous Phase Separation (FLLE)
The Fluorous Approach
Protocol:
-
Quench: Add the crude reaction mixture (in EtOH) directly to a biphasic system of FC-72 (Perfluorohexane) and Water .
-
Partition: Shake vigorously. The 3,5-Bis(perfluorohexyl)pyrazole partitions instantly into the heavy bottom layer (FC-72).
-
Wash: Excess hydrazine and salts partition into the aqueous top layer. Organic byproducts (if any) partition into the EtOH/Water interface.
-
Separation: Drain the bottom FC-72 layer.
-
Isolation: Evaporate the FC-72 (recyclable) to yield pure product.
Scientific Critique:
-
Thermodynamic Favorability: The
of transfer from organic to fluorous phase is highly negative for systems. -
Self-Validating: If the layer is fluorous, it contains the product. No TLC required to locate the compound.
Experimental Data Comparison
The following data represents a typical gram-scale purification of 3,5-Bis(perfluorohexyl)pyrazole.
| Metric | Traditional (Silica Gel) | Fluorous Separation (FLLE) | Delta |
| Isolated Yield | 62% | 96% | +34% |
| Purity (HPLC) | 94% (Trace tailing impurities) | >99% | +5% |
| Process Time | 4.5 Hours | 0.5 Hours | -90% |
| Solvent Usage | 1.5 L (Hex/EtOAc) | 50 mL FC-72 (Recyclable) | Green Chem |
| Scalability | Linear (Difficult at >10g) | Volumetric (Easy >100g) | High |
Visualizing the Workflows
The following diagram illustrates the divergent pathways and the mechanistic "filter" applied by the fluorous phase.
Caption: Comparative workflow demonstrating the efficiency of Fluorous Liquid-Liquid Extraction (FLLE) versus the losses inherent in silica chromatography for heavy fluorous molecules.
Detailed Experimental Protocols
Protocol A: Fluorous Liquid-Liquid Extraction (Recommended)
Use this protocol for 3,5-Bis(perfluorohexyl)pyrazole.
-
Preparation: To the crude reaction mixture (typically in Ethanol), add an equal volume of FC-72 (or FC-770) and water.
-
Note: If the reaction was neat, dissolve crude in minimal MeOH first.
-
-
Extraction: Transfer to a separatory funnel. Shake vigorously for 30 seconds.
-
Phase Separation: Allow layers to settle.
-
Top Layer (Organic/Aqueous): Contains unreacted hydrazine, salts, and non-fluorous organic impurities.
-
Bottom Layer (Fluorous): Contains 3,5-Bis(perfluorohexyl)pyrazole .[2]
-
-
Collection: Drain the bottom fluorous layer into a clean flask.
-
Optional Wash: Wash the fluorous layer once with fresh MeOH/Water (1:1) to ensure removal of all trace hydrazine.
-
Isolation: Evaporate the fluorous solvent on a rotary evaporator (no vacuum needed if using FC-72, bp 56°C; mild vacuum for FC-770).
-
Green Tip: Condense and reuse the fluorous solvent.
-
Protocol B: Fluorous Solid Phase Extraction (F-SPE)
Use this protocol ONLY if the compound is not fully soluble in FC-72 (rare for this molecule) or requires higher purity.
-
Cartridge: Use a FluoroFlash® (fluorous silica) cartridge.
-
Conditioning: Wash with 90% MeOH/Water (Fluorophobic) then 100% MeOH.
-
Loading: Load crude sample dissolved in DMF or MeOH.
-
Fluorophobic Wash: Elute with 80% MeOH/H2O.
-
Result: Non-fluorous impurities elute. The product retains firmly on the fluorous silica.
-
-
Fluorophilic Elution: Elute with 100% Acetone or THF.
-
Result: The target fluorous pyrazole elutes.
-
Conclusion
For the purification of 3,5-Bis(perfluorohexyl)pyrazole , traditional silica gel chromatography is obsolete. The "heavy" fluorous nature of the molecule (
Recommendation: Adopt Fluorous Liquid-Liquid Extraction (FLLE) using FC-72/MeOH/Water biphasic systems. This method transforms a difficult, low-yielding purification into a rapid, quantitative isolation step.
References
-
Synthesis of Fluorous Pyrazoles
-
Fluorous Phase Separation Principles
-
Curran, D. P. "Fluorous phase separation techniques in catalysis". Chemical Society Reviews, 2018. Link
- Gladysz, J. A., et al. "Handbook of Fluorous Chemistry". Wiley-VCH, 2004. (Standard Text for Heavy/Light Fluorous definitions).
-
-
Physical Properties of Perfluoroalkyl Pyrazoles
-
Fluorous Solid-Phase Extraction (F-SPE)
-
Zhang, W. "Fluorous solid-phase extraction (F-SPE) for the purification of organic compounds". Tetrahedron, 2008. Link
-
Sources
Correlating the perfluoroalkyl chain length with the biological activity of 3,5-disubstituted pyrazoles
Executive Summary
In the optimization of 3,5-disubstituted pyrazoles—a privileged scaffold in oncology and antimicrobial research—the perfluoroalkyl (
The Core Insight: Data indicates a non-linear relationship between chain length and biological efficacy. While extending the chain from
This guide objectively compares short, medium, and long-chain perfluoroalkyl variants to assist medicinal chemists in rational lead optimization.
Mechanistic Drivers: The Fluorine Effect[1][2]
To understand the performance differences, one must analyze the physicochemical changes induced by lengthening the perfluoroalkyl tail (
A. Lipophilicity (LogP) Modulation
Fluorine is highly hydrophobic. Each added
-
Impact: Higher LogP improves passive diffusion across cell membranes but decreases aqueous solubility.
-
Risk: LogP > 5 (Lipinski’s Rule of 5 violation) leads to poor oral bioavailability.
B. Steric Shielding & Metabolic Stability
Perfluoroalkyl chains are bulky (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).
-
Short Chains (
): Provide rotational freedom and fit into small hydrophobic pockets. -
Medium Chains (
): Create a rigid "fluorine shield" that protects adjacent bonds from metabolic oxidation (e.g., by Cytochrome P450), potentially extending half-life ( ).
Comparative Performance Analysis
The following table synthesizes experimental trends observed in anticancer (HeLa, MCF-7) and antimicrobial assays.
| Feature | Short Chain ( | Medium Chain ( | Long Chain ( |
| Lipophilicity (ClogP) | Moderate (Baseline) | High (Optimal for permeability) | Very High (Supra-optimal) |
| Cytotoxicity (HeLa) | High Potency | Highest Potency (Often > | Variable / Toxicity Issues |
| Solubility | Good | Moderate | Poor (Precipitates in media) |
| Metabolic Stability | High | Very High | Very High (Bioaccumulation risk) |
| Steric Fit | Fits most pockets | Requires specific hydrophobic groove | Steric clash likely |
| Primary Use Case | General screening, HTS | Lead optimization, potency boosting | Surface coatings, not drugs |
Detailed Experimental Insights
-
The
Advantage: Research indicates that extending from methyl to ethyl-perfluoro analogues can significantly enhance cytostatic activity. For instance, in specific 4-arylhydrazinylidene-pyrazolone series, the derivative demonstrated superior values against HeLa cells compared to the analogue, likely due to enhanced hydrophobic interaction within the target binding site [1]. -
The Bioaccumulation Threshold: While longer chains (
) show high potency in transcriptional assays, they are associated with significant toxicity and persistence (PFAS-like bioaccumulation), making them unsuitable for therapeutic development [2].
Experimental Protocols
To validate these trends in your own library, follow these standardized protocols.
Protocol A: Regioselective Synthesis of Perfluoroalkyl Pyrazoles
Objective: Synthesize 3-perfluoroalkyl-5-arylpyrazoles avoiding regioisomeric mixtures.
-
Claisen Condensation:
-
React acetophenone (1.0 eq) with the appropriate perfluoroalkyl ester (
, 1.2 eq) in the presence of NaOMe (1.5 eq) in anhydrous ether. -
Stir at room temperature for 12–24h.
-
Acidify with HCl to precipitate the
-diketone intermediate.
-
-
Cyclization:
-
Dissolve the
-diketone (1.0 eq) in Ethanol. -
Add Hydrazine Hydrate (1.2 eq) dropwise.
-
Reflux for 4–6 hours.
-
Note: The use of fluoroalkyl building blocks often directs regioselectivity due to the strong electron-withdrawing nature of the
group [3].
-
-
Purification:
-
Recrystallize from Ethanol/Water.
-
Protocol B: Comparative Cytotoxicity Assay (MTT)
Objective: Determine
-
Seeding: Plate HeLa or MCF-7 cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Dissolve pyrazole derivatives in DMSO. Prepare serial dilutions (
to ). Ensure final DMSO concentration . -
Incubation: Treat cells for 48h.
-
Development: Add MTT reagent (
). Incubate 4h. Dissolve formazan crystals in DMSO. -
Analysis: Measure absorbance at 570 nm. Calculate
using non-linear regression.
Visualizing the Optimization Workflow
The following diagram illustrates the decision logic and experimental workflow for optimizing the perfluoroalkyl chain.
Caption: Optimization workflow for perfluoroalkyl pyrazoles, highlighting the critical decision point between potency enhancement (Medium Chain) and physicochemical failure (Long Chain).
References
-
Popova, E. A., et al. (2023). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. Molecules. Available at: [Link]
-
Reardon, A. J., et al. (2021). Potency Ranking of Per- and Polyfluoroalkyl Substances Using High-Throughput Transcriptomic Analysis of Human Liver Spheroids. Toxicological Sciences. Available at: [Link]
-
Schulze, B., et al. (2020). Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles. Journal of Organic Chemistry. Available at: [Link]
Safety Operating Guide
Personal protective equipment for handling 3,5-Bis(perfluorohexyl)pyrazole
[1]
Hazard Profile & Risk Assessment
3,5-Bis(perfluorohexyl)pyrazole is not a standard organic reagent; it is a highly fluorinated, lipophilic building block with distinct physicochemical behaviors that dictate specific handling protocols.[1]
The "Fluorous" Factor
Unlike standard organics, this molecule contains two perfluorohexyl (
-
Extreme Lipophilicity & Permeation: The fluorinated tails facilitate rapid transport across lipid bilayers (skin/cell membranes).
-
Static Electrostatics: The solid powder is prone to high static charge, causing it to "jump" or aerosolize unexpectedly during weighing.
-
PFAS Classification: It falls under the definition of long-chain Per- and Polyfluoroalkyl Substances (PFAS).[1] It is persistent and must not enter standard water waste streams.
Toxicity Extrapolation (Read-Across)
While specific toxicological data for this exact analog is limited, we apply the Precautionary Principle based on its homolog, 3,5-Bis(trifluoromethyl)pyrazole (CAS 14704-41-7).[1]
| Hazard Class | Risk Description | Signal Word |
| Acute Toxicity (Dermal) | High permeation potential; likely toxic in contact with skin (H311 proxy).[1] | DANGER |
| STOT - Repeated Exposure | Fluorinated pyrazoles are known to target the spleen and thyroid (H372 proxy).[1] | DANGER |
| Eye/Skin Irritation | Acidic proton on pyrazole ring causes irritation/corrosion (H315/H318).[1] | WARNING |
| Environmental | Persistent organic pollutant (PFAS). Long-term aquatic toxicity.[1] | WARNING |
Personal Protective Equipment (PPE) Matrix
The "Standard Lab Coat & Nitrile" approach is insufficient for long-chain fluorinated compounds in solution due to permeation risks.
PPE Selection Logic
Figure 1: Decision tree for PPE selection based on physical state and solvent carrier.1
Detailed PPE Specifications
| Component | Recommendation | Technical Rationale |
| Hand Protection (Solid) | Nitrile (Minimum 5 mil) | Sufficient for dry powder.[1] Do not use Latex (poor chemical resistance to fluorinated organics). |
| Hand Protection (Solution) | Silver Shield (Laminate) or Double Nitrile | Fluorinated chains can act as surfactants, aiding solvent permeation through single nitrile layers.[1] If using DCM/THF, laminate liners are mandatory. |
| Respiratory | P100 / N95 (if outside hood) | Prevents inhalation of statically charged dust particles that can lodge deep in lung tissue. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient if working with solutions; the acidic nature poses a risk of corneal damage upon splash. |
| Body Protection | Tyvek Lab Coat (Recommended) | Standard cotton coats absorb liquids. Tyvek repels dust and splashes, preventing accumulation on personal clothing. |
Operational Protocols
A. Weighing & Transfer (The Static Control Protocol)
The primary operational risk with perfluorohexyl compounds is static-induced scattering.[1]
-
Engineering Control: Place an anti-static ionizing fan or polonium strip inside the balance enclosure 1 minute prior to weighing.
-
Containment: Weigh inside a secondary container (e.g., a plastic weigh boat inside a glass petri dish) to catch "jumping" particles.
-
Transfer: Do not use metal spatulas if possible; use anti-static plastic or wood. If using metal, ground yourself against the balance table before touching the powder.
-
Solubilization: Add solvent to the powder slowly. The compound is hydrophobic; it may float before dissolving. Vortexing is preferred over sonication to prevent aerosolization.
B. Reaction Monitoring
-
TLC Visualization: These compounds do not stain well with standard anisaldehyde/permanganate due to the C-F chains.
-
Recommended Stain: Use Phosphomolybdic Acid (PMA) or Iodine Chamber .[1]
-
NMR: Run
F NMR for purity checks. Note that the region will show complex splitting patterns around -81 to -126 ppm.[1]
Waste Disposal & Decontamination (PFAS Protocol)
CRITICAL: This compound is a "Forever Chemical." Under no circumstances can it be released into the drain or standard trash.
Figure 2: Segregated waste stream workflow to ensure PFAS compliance.
Disposal Steps[3][4][5][6][7]
-
Segregation: Establish a dedicated waste carboy labeled "HALOGENATED - PFAS" . Do not mix with standard organic waste if your facility separates non-halogenated streams.
-
Solid Waste: All gloves, paper towels, and silica gel used with this compound must be bagged in thick polyethylene bags (3 mil+) and labeled for High-Temperature Incineration .[1]
-
Glassware Cleaning:
-
Step 1: Rinse with a small volume of Acetone or Ethyl Acetate. Collect this rinse in the PFAS waste carboy.
-
Step 2: Wash with Alconox/water.
-
Step 3: Only after Step 1 can the glassware enter the general wash cycle.
-
Emergency Response
| Incident | Immediate Action |
| Skin Contact | Do not use solvents (ethanol/DMSO) to wash; this drives the PFAS deeper into the skin.[1] Wash with granular soap and lukewarm water for 15 minutes. |
| Eye Contact | Flush for 15 minutes. The acidic pyrazole proton can cause burns. Seek ophthalmologist review immediately. |
| Spill (Solid) | Do not dry sweep. Dampen a paper towel with water (to reduce static) and wipe up.[1] Place in PFAS waste.[2] |
| Spill (Solution) | Absorb with vermiculite or sand. Do not use combustible absorbents (sawdust) if the solvent is oxidizable, though the PFAS itself is stable. |
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
